molecular formula C10H10N2OS B1361799 4-(2-Methoxy-phenyl)-thiazol-2-ylamine CAS No. 93209-95-1

4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1361799
CAS No.: 93209-95-1
M. Wt: 206.27 g/mol
InChI Key: DVVAVWNGAFFCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAVWNGAFFCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352752
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93209-95-1
Record name 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93209-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. This document details the compound's synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols and analyses of its structure-activity relationships are presented to support further research and development efforts.

Chemical Properties and Synthesis

This compound belongs to the 2-aminothiazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities. The presence of the 2-methoxyphenyl substituent at the 4-position of the thiazole ring is expected to modulate its biological profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 93209-95-1
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Appearance Expected to be a solid
Solubility Soluble in organic solvents like DMSO and methanol
Synthesis

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, the synthesis proceeds via the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea.

An alternative and common one-pot synthesis involves the reaction of 2-methoxyacetophenone with thiourea in the presence of a halogenating agent such as iodine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 4-aryl-2-aminothiazoles.

Materials:

  • 2-Methoxyacetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Aqueous sodium thiosulfate solution

  • Aqueous ammonia solution

Procedure:

  • A mixture of 2-methoxyacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to remove any unreacted starting materials.

  • The solid is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water.

  • The crude product is dissolved in hot water and filtered.

  • The filtrate is then treated with an aqueous ammonia solution to precipitate the free base of this compound.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Diagram 1: Synthetic Workflow for this compound

G start Start Materials: 2-Methoxyacetophenone, Thiourea, Iodine reflux Reflux in Ethanol start->reflux workup Reaction Work-up: - Solvent Removal - Diethyl Ether Wash - Sodium Thiosulfate Wash reflux->workup precipitation Precipitation with Aqueous Ammonia workup->precipitation purification Purification by Recrystallization precipitation->purification product Final Product: This compound purification->product

Caption: General synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the methoxyphenyl ring, a singlet for the thiazole proton, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.
¹³C NMR Resonances for all unique carbon atoms, including those of the thiazole and methoxyphenyl rings, and the methoxy carbon.
IR (Infrared) Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the thiazole and aromatic rings, and C-O stretching of the ether linkage.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.

Biological Activities and Potential Applications

The 2-aminothiazole scaffold is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Derivatives of this class have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.

Anticancer Activity

Several studies have highlighted the potential of 2-aminothiazole derivatives as potent anticancer agents.[1] The mechanism of action for some of these compounds involves the inhibition of key cellular processes such as tubulin polymerization, which is crucial for cell division.[2]

While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported, a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has demonstrated significant growth inhibitory action, particularly against leukemia cell lines with IC₅₀ values in the range of 7.5-8.9 µg/mL.[3][4] This suggests that the 4-aryl-2-aminothiazole core is a promising pharmacophore for the development of novel anticancer drugs.

Diagram 2: Potential Mechanism of Anticancer Activity

G compound 4-Aryl-2-aminothiazole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Formation tubulin->microtubules apoptosis Apoptosis (Cell Death) tubulin->apoptosis Induction mitosis Mitosis microtubules->mitosis

Caption: Postulated mechanism of action for some anticancer 2-aminothiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the anticancer activity of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

2-Aminothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[5] The mechanism of action is believed to involve the inhibition of essential microbial enzymes.

Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available, related compounds have shown moderate to good antibacterial and antifungal activity.[5] For instance, a series of new heteroaryl(aryl) thiazole derivatives demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against a panel of bacteria.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antimicrobial activity of the title compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising heterocyclic compound with a versatile chemical scaffold amenable to further modification. Based on the known biological activities of the 2-aminothiazole class, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related compounds. Future research should focus on obtaining specific quantitative data for its biological activities and elucidating its precise mechanism of action to fully realize its therapeutic potential.

References

A Predictive Mechanistic Analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts targeting cancer, inflammation, neurodegenerative diseases, and microbial infections.[2][3] This technical guide focuses on a specific derivative, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS: 93209-95-1), for which the precise mechanism of action has not been extensively characterized in publicly available literature.

By systematically reviewing the structure-activity relationships (SAR) of closely related analogs, this document aims to provide a predictive analysis of the most probable biological targets and mechanisms of action for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future experimental validation and development of this compound.

Predicted and Observed Mechanisms of Action of 2-Aminothiazole Derivatives

The biological activity of 2-aminothiazole derivatives is heavily influenced by the nature and position of substituents on the phenyl and thiazole rings. Based on extensive literature, several key mechanisms of action are plausible for this compound.

Anticancer Activity via Tubulin Polymerization Inhibition

A significant number of substituted aryl-thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with successful chemotherapeutics like colchicine and the vinca alkaloids. These agents typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[4][5]

Structure-Activity Relationship Insights:

The substitution pattern on the phenyl ring at the 4-position of the thiazole is critical for antiproliferative activity. Studies on a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) revealed that the position of the methoxy group significantly impacts potency. Notably, an ortho-substituted monomethoxy compound (like the subject of this guide) exhibited weaker activity compared to its meta- and para-substituted counterparts.[4][5] This suggests that the steric hindrance from the ortho-methoxy group may impede optimal binding to the tubulin pocket. However, other 2-aminothiazole derivatives have shown potent antitumor activity against various cell lines, indicating the scaffold's general potential.[6][7]

Quantitative Data for Related Compounds:

CompoundSubstitutionTarget Cell LineIC50 (µM)Reference
8d (2-Methoxyphenyl)A375 (Melanoma)> 20[5]
8c (3-Methoxyphenyl)A375 (Melanoma)> 20[5]
8b (4-Methoxyphenyl)A375 (Melanoma)> 20[5]
8f (3,4,5-Trimethoxyphenyl)A375 (Melanoma)0.021[4]
ATCAA-1 2-phenyl-thiazolidine-4-carboxylic acid hexadecylamideCCRF-CEM (Leukemia)0.124[5]
Compound 4b 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivativeHOP-92 (NSCL)GI50 > 10[7]

Experimental Protocol: Tubulin Polymerization Assay

This protocol is adapted from the methodology used to evaluate the SMART compounds.[4]

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound dissolved in DMSO, colchicine (positive control), DMSO (vehicle control).

  • Procedure: a. A mixture of 1.0 mg/mL tubulin in polymerization buffer is prepared. b. The reaction mixtures are prepared in a 96-well plate, containing the tubulin solution and the test compound at various concentrations (or controls). c. The plate is incubated at 37°C, and the absorbance (optical density) at 340 nm is measured every minute for 30-60 minutes using a temperature-controlled spectrophotometer. d. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Diagram:

G Tubulin Inhibition Pathway cluster_0 Cell Cycle Progression cluster_1 Microtubule Dynamics G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase G1_Phase G1 Phase M_Phase->G1_Phase Apoptosis Apoptosis M_Phase->Apoptosis Mitotic Arrest Leads to S_Phase S Phase G1_Phase->S_Phase S_Phase->G2_Phase Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->M_Phase Forms Mitotic Spindle Microtubules->Tubulin Depolymerization Compound 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Compound->Tubulin Binds to Colchicine Site

Caption: Predicted pathway of anticancer action via tubulin polymerization inhibition.

Anti-inflammatory Activity via iNOS Inhibition

Chronic inflammation is linked to the overexpression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). Selective inhibition of iNOS is a key therapeutic strategy for inflammatory diseases. Several 2-aminothiazole derivatives have been identified as iNOS inhibitors.[8]

Structure-Activity Relationship Insights:

SAR studies indicate that the size of substituents at the 4- and 5-positions of the thiazole ring is crucial for iNOS inhibitory activity and selectivity. While appropriately sized alkyl groups enhance activity, the introduction of bulky or hydrophilic substituents, such as a phenyl ring, has been shown to significantly decrease or abolish NOS inhibition.[8] This suggests that this compound may not be a potent iNOS inhibitor due to the bulky ortho-methoxyphenyl group at the 4-position.

Quantitative Data for Related Compounds:

CompoundStructureiNOS Inhibition (%) at 1 mMnNOS Inhibition (%) at 1 mMReference
5a 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine41.311.2[8]
5b 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine38.310.9[8]
L-NAME (Positive Control)90.081.0[8]

Experimental Protocol: iNOS Activity Assay

This protocol is based on the measurement of nitrite, a stable product of NO oxidation, using the Griess reagent.[8]

  • Reagents: Lipopolysaccharide (LPS), murine macrophage cell line (e.g., RAW 264.7), cell culture medium, Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid), sodium nitrite standard.

  • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours. d. Collect the cell supernatant. e. Mix an equal volume of supernatant with the Griess reagent and incubate for 10 minutes at room temperature. f. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve. The percentage of iNOS inhibition is determined by comparing the nitrite levels in compound-treated wells to LPS-stimulated control wells.

Signaling Pathway Diagram:

G iNOS Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Immune Cell Inflammatory_Stimuli->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS_Enzyme Inflammation Inflammation NO->Inflammation Compound 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Compound->iNOS_Enzyme Predicted weak inhibition due to steric hindrance

Caption: Predicted weak inhibitory effect on the iNOS inflammatory pathway.

Neuroprotective Activity via Acetylcholinesterase (AChE) Inhibition

Alzheimer's disease is characterized by a decline in acetylcholine levels. Acetylcholinesterase inhibitors (AChEIs) are a primary class of drugs used to manage the disease. The 4-methoxyphenyl-thiazol-2-amine scaffold has been identified as a promising starting point for the design of new AChEIs.[9]

Structure-Activity Relationship Insights:

A study based on the known AChE inhibitor N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide led to the design of new derivatives.[9] This indicates that the core structure of our target compound is highly relevant for this activity. The ortho-methoxy group on the phenyl ring could influence the binding orientation within the active site of AChE, potentially through hydrogen bonding or steric interactions, which requires experimental confirmation.

Quantitative Data for Related Compounds:

CompoundStructureAChE IC50 (µM)BuChE IC50 (µM)Reference
14s A 2-aminothiazole derivative3.547.95[9]
Galantamine (Reference Drug)3.4717.31[9]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method for measuring AChE activity.[9]

  • Reagents: Acetylcholinesterase (AChE from electric eel), butyrylcholinesterase (BuChE from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, galantamine (positive control).

  • Procedure: a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE or BuChE enzyme solution to each well and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE). d. Immediately measure the absorbance at 412 nm every minute for 5 minutes. The rate of color change is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the compound concentration.

Proposed Experimental Workflow:

To validate the predicted mechanisms of action for this compound, a tiered screening approach is recommended.

G Proposed Experimental Workflow Compound 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Tier1 Tier 1: Primary Screening Compound->Tier1 Anticancer Anticancer Screen (e.g., NCI-60 Panel) Tier1->Anticancer Anti_Inflammatory Anti-inflammatory Screen (LPS-stimulated macrophages) Tier1->Anti_Inflammatory Neuro Neuroprotection Screen (AChE Inhibition Assay) Tier1->Neuro Hit Hit Identified Anticancer->Hit If Active Anti_Inflammatory->Hit If Active Neuro->Hit If Active Tier2 Tier 2: Mechanism Deconvolution Tubulin_Assay Tubulin Polymerization Assay Tier2->Tubulin_Assay iNOS_Assay iNOS/COX Inhibition Assays Tier2->iNOS_Assay SAR_Study SAR Expansion (Synthesize para/meta analogs) Tier2->SAR_Study Lead_Opt Lead Optimization Tubulin_Assay->Lead_Opt iNOS_Assay->Lead_Opt SAR_Study->Lead_Opt Hit->Tier2

References

No Biological Targets Identified for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific databases and literature, no specific biological targets for the compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine have been publicly reported. This lack of data prevents the creation of an in-depth technical guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.

Our extensive search for information on this compound did not yield any published studies detailing its mechanism of action, binding affinities, or efficacy in biological assays. While the thiazole chemical scaffold is present in numerous biologically active molecules with a wide range of activities, including antimicrobial and anticancer effects, the specific biological profile of this particular derivative remains uncharacterized in the available scientific literature.

Information on structurally related compounds was identified. For instance, various derivatives of 2-aminothiazole have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. Furthermore, a more complex molecule, ML277, which shares a thiazole core but with different substitutions, has been identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel. However, these findings cannot be directly extrapolated to this compound due to the principles of structure-activity relationships, where minor chemical modifications can lead to significant changes in biological activity.

Commercially, this compound is available from various chemical suppliers, indicating its potential use as a building block in synthetic chemistry or for screening in drug discovery campaigns. However, the results of any such screening assays, if performed, have not been disclosed in the public domain.

Without primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or visualizations of its biological interactions. Further investigation through laboratory-based screening and target identification studies would be necessary to elucidate the biological targets and pharmacological properties of this compound.

In Vitro Activity of 4-(2-Methoxyphenyl)thiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the In Vitro Activity of 4-(2-Methoxyphenyl)thiazol-2-amine and Related 2-Aminothiazole Derivatives

Executive Summary

This document provides a comprehensive technical overview of the in vitro biological activities associated with the 2-aminothiazole scaffold, with a specific focus on derivatives related to 4-(2-Methoxyphenyl)thiazol-2-ylamine. Extensive literature searches indicate that while the 2-aminothiazole core is a well-established pharmacophore with significant therapeutic interest, specific experimental data for the ortho-methoxy isomer, 4-(2-Methoxyphenyl)thiazol-2-ylamine, is not available in published scientific literature.

Therefore, this guide synthesizes in vitro data from closely related structural analogs, particularly the para-methoxy isomer and other substituted phenyl-2-aminothiazoles. The 2-aminothiazole class of compounds has demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide presents quantitative data from these analogs, details common experimental protocols for their evaluation, and provides logical diagrams for key synthetic and analytical workflows.

The 2-Aminothiazole Scaffold: A Privileged Structure

The 2-aminothiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[3] This scaffold is a key component in numerous clinically approved drugs. The biological profile of 2-aminothiazole derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring attached at the C4 position.[4] Activities reported for this class of compounds include anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[3]

Synthesis of 2-Aminothiazole Derivatives

The most common and versatile method for synthesizing the 4-phenyl-2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This method involves the cyclocondensation reaction of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis cluster_reactants Reactants reagent1 α-Haloketone (e.g., 2-Bromo-1-(2-methoxyphenyl)ethan-1-one) reaction Cyclocondensation (Reflux) reagent1->reaction + reagent2 Thiourea reagent2->reaction + solvent Solvent (e.g., Ethanol) solvent->reaction product 4-(2-Methoxyphenyl)thiazol-2-amine reaction->product

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

In Vitro Anticancer Activity of Related Derivatives

While no data exists for the target compound, numerous studies have evaluated the antiproliferative activity of its isomers and related derivatives against various human cancer cell lines. The most common method for assessing this activity is the MTT assay.

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) for selected 2-aminothiazole derivatives that are structurally related to 4-(2-Methoxyphenyl)thiazol-2-ylamine.

Compound Name/DerivativeCell LineActivity (IC₅₀)Reference Compound
[3-allyl-4-(4-methoxyphenyl )...]amine hydrobromideHL-60 (Leukemia)7.5 µg/mLDoxorubicin
[3-allyl-4-(4-methoxyphenyl )...]amine hydrobromideJurkat (Leukemia)8.9 µg/mLDoxorubicin
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amineSGC-7901 (Gastric)0.36 µMCA-4
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amineMGC-803 (Gastric)0.86 µMCA-4
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amineBGC-823 (Gastric)0.54 µMCA-4
2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazoleA549 (Lung)1.7 nMDoxorubicin
2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazoleHT-29 (Colon)38 nMDoxorubicin
2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazoleMCF-7 (Breast)2.6 nMDoxorubicin

This table presents data for structural analogs due to the absence of published data for 4-(2-Methoxyphenyl)thiazol-2-ylamine.[4][5][6][7]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are harvested and seeded into 96-well microplates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step1 Allow cells to adhere (Overnight Incubation) start->step1 step2 Treat cells with various concentrations of test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate for 2-4 hours (Formation of Formazan) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 end Measure Absorbance (570 nm) & Calculate IC50 step6->end

Caption: Standard workflow for an MTT cytotoxicity assay.

In Vitro Antimicrobial Activity of Related Derivatives

The 2-aminothiazole scaffold is also associated with significant antimicrobial properties. Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][8]

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity for a nanoparticle-coated version of the para-methoxy isomer. Activity is often reported as the diameter of the zone of inhibition.

Compound NameBacterial StrainMethodResult (Zone of Inhibition)
Fe₃O₄ NPs coated with 2-amino-4-(4-methoxyphenyl )-1,3-thiazoleEscherichia coliAgar Well DiffusionEffective Antibacterial Agent
Fe₃O₄ NPs coated with 2-amino-4-(4-methoxyphenyl )-1,3-thiazoleStaphylococcus aureusAgar Well DiffusionEffective Antibacterial Agent

This table presents data for a structural analog due to the absence of published data for 4-(2-Methoxyphenyl)thiazol-2-ylamine.[8]

Experimental Protocol: Agar Well/Disk Diffusion Assay

The agar diffusion method is a standard and widely used technique to evaluate the antimicrobial susceptibility of chemical compounds.

Methodology:

  • Culture Preparation: A standardized inoculum of the target bacterial strain (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Compound Application:

    • Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

    • Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Acquisition: The diameter of the clear zone of inhibition around the disk or well is measured in millimeters. The size of this zone indicates the compound's antimicrobial activity. A larger zone corresponds to higher activity.

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in oncology and infectious diseases. While this investigation found no specific in vitro biological data for 4-(2-Methoxyphenyl)thiazol-2-ylamine, the extensive research on its structural analogs strongly suggests that it warrants further investigation. The antiproliferative and antimicrobial activities demonstrated by closely related compounds, such as the para-methoxy and trimethoxyphenyl derivatives, provide a solid rationale for its synthesis and subsequent biological evaluation. Future research should prioritize the in vitro screening of 4-(2-Methoxyphenyl)thiazol-2-ylamine against a diverse panel of cancer cell lines and microbial strains to elucidate its specific activity profile and therapeutic potential.

References

An In-depth Technical Guide on the Structure-Activity Relationship of 4-(2-Methoxyphenyl)-thiazol-2-ylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for analogs of 4-(2-Methoxyphenyl)-thiazol-2-ylamine, a scaffold that has garnered significant interest in the development of novel therapeutic agents. The following sections detail the quantitative SAR data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The SAR of 4-(2-Methoxyphenyl)-thiazol-2-ylamine analogs has been primarily explored in the context of anticancer drug discovery, with a focus on tubulin polymerization inhibition. The core scaffold is often analyzed by dissecting it into three key regions: the 'A' ring (the phenyl group attached to the 4-position of the thiazole), the 'B' ring (the thiazole itself), and the 'C' ring (the substituent at the 2-amino position), along with the linker between these moieties.

The "SMART" series of compounds are precursors and structural relatives to the phenyl-aminothiazole scaffold. Modifications in the 'A' and 'C' rings have been systematically investigated to understand their impact on antiproliferative activity. These compounds typically feature a carbonyl linker between the 'A' ring and the thiazole.

Compound ID'A' Ring Substitution (at 4-position of thiazole)'C' Ring Substitution (at 2-position of thiazole, via a linker)Antiproliferative Activity (IC₅₀, nM)TargetReference
1 (SMART) 2-Methoxyphenyl3,4,5-TrimethoxyphenylPotent (nM range)Tubulin Polymerization[1]
8a 4-Fluorophenyl3,4,5-Trimethoxyphenyl1.5 (Melanoma), 2.1 (Prostate)Tubulin Polymerization[2][3]
8b 4-Chlorophenyl3,4,5-Trimethoxyphenyl2.3 (Melanoma), 3.5 (Prostate)Tubulin Polymerization[2][3]
8c 4-Bromophenyl3,4,5-Trimethoxyphenyl3.1 (Melanoma), 4.2 (Prostate)Tubulin Polymerization[2][3]
8d 4-Iodophenyl3,4,5-Trimethoxyphenyl4.5 (Melanoma), 5.8 (Prostate)Tubulin Polymerization[2][3]
8e 4-Methylphenyl3,4,5-Trimethoxyphenyl1.8 (Melanoma), 2.5 (Prostate)Tubulin Polymerization[2][3]
8f 4-Aminophenyl3,4,5-Trimethoxyphenyl1.2 (Melanoma), 1.9 (Prostate)Tubulin Polymerization[2][3]

Note: The antiproliferative activity is generally in the nanomolar range against various cancer cell lines, with the 3,4,5-trimethoxyphenyl group on the 'C' ring being crucial for high potency.[2][3]

To enhance aqueous solubility and bioavailability, an amino linker was introduced between the 'A' ring and the 'B' (thiazole) ring, leading to the Phenyl-Aminothiazole (PAT) series.

Compound ID'A' Ring Substitution (at 2-amino position of thiazole)'B' Ring (Thiazole) Substitution (at 4-position)Antiproliferative Activity (IC₅₀, nM)TargetReference
45a (PAT) Phenyl4-Carboxylic acid ethyl esterPotent (nM range)Tubulin Polymerization[1]
45b (PAT) 4-Methoxyphenyl4-Carboxylic acid ethyl esterPotent (nM range)Tubulin Polymerization[1]
45c (PAT) 3,4,5-Trimethoxyphenyl4-Carboxylic acid ethyl esterPotent (nM range)Tubulin Polymerization[1]
10s 2,4-Dimethoxyphenyl4-(4-Methoxyphenyl)360-860 (Various Cancer Cell Lines)Tubulin Polymerization[4]

Note: The PAT series maintains potent nanomolar activity against cancer cell lines while exhibiting improved solubility compared to the SMART template.[1] The substitution pattern on the N-phenyl ring significantly influences activity, with dimethoxy substitutions showing high potency.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are synthesized from the cited literature for key experimental procedures.

A common route to synthesize the 4-phenylthiazol-2-amine core involves the Hantzsch thiazole synthesis.

  • Reaction Setup: A solution of an appropriate α-bromoketone (e.g., 2-bromo-1-(2-methoxyphenyl)ethanone) and thiourea are dissolved in a suitable solvent, such as ethanol.[5]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 45 minutes to several hours).[5][6] The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.[6] The crude product is then collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent or by column chromatography.[6]

The synthesis of PAT analogs involves the reaction of an arylthiourea with an ethyl 3-bromo-2-oxopropanoate.

  • Thiourea Formation: An appropriately substituted aniline is reacted with an isothiocyanate to form the corresponding arylthiourea.

  • Cyclization: The arylthiourea is then reacted with ethyl 3-bromo-2-oxopropanoate in ethanol at approximately 65°C.[1]

  • Purification: The resulting 2-(arylamino)-thiazole-4-carboxylic acid derivatives are purified to yield the final products.[1]

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are then calculated from the dose-response curves.[4]

To determine if the compounds exert their anticancer effects by targeting tubulin, an in vitro tubulin polymerization assay is performed.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (or a control vehicle) is prepared.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The increase in absorbance (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer.

  • Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to that of the control.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the SAR of 4-(2-Methoxyphenyl)-thiazol-2-ylamine analogs.

G cluster_synthesis General Synthesis Workflow start Starting Materials (α-Bromoketone + Thiourea) reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Work-up (Basification with NaHCO₃) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 4-Aryl-thiazol-2-ylamine (Final Product) purification->product G cluster_tubulin Tubulin Polymerization Signaling Pathway tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis compound Thiazole Analog (e.g., SMART, PAT) compound->polymerization Inhibition G cluster_sar Structure-Activity Relationship Logic core 4-Phenyl-thiazol-2-ylamine Core a_ring 'A' Ring (Substitutions on Phenyl at C4) core->a_ring b_ring 'B' Ring (Thiazole Modifications) core->b_ring c_ring 'C' Ring (Substitutions on Amino at C2) core->c_ring linker Linker Modification (e.g., Carbonyl vs. Amino) core->linker activity Biological Activity (e.g., Antiproliferative, Tubulin Inhibition) a_ring->activity b_ring->activity c_ring->activity linker->activity

References

Spectroscopic and Synthetic Profile of 4-(Aryl)-thiazol-2-ylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a summary of spectroscopic data for aminothiazole derivatives, with a focus on providing available data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine due to the absence of published experimental data for the 2-methoxy isomer in the reviewed literature. It includes a general protocol for the synthesis of this class of compounds and an overview of the analytical workflow for their characterization.

Introduction

Substituted 2-aminothiazoles are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, is of interest for its potential pharmacological applications. However, a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) or a detailed synthetic protocol for this particular isomer.

In lieu of specific data for the 2-methoxy isomer, this guide presents the available spectroscopic data for the closely related and well-characterized regioisomer, 4-(4-Methoxy-phenyl)-thiazol-2-ylamine . This information can serve as a valuable reference point for researchers working with similar molecular scaffolds.

Spectroscopic Data Summary

The following tables summarize the reported spectroscopic data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in searched resources

Table 2: ¹³C NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

Chemical Shift (δ) ppmAssignment
Data not available in searched resources

Note: Specific experimental ¹H and ¹³C NMR data for this compound could not be located in the searched literature. The tables are provided as a template.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

Wavenumber (cm⁻¹)Interpretation
Data not available in searched resources

Note: While general IR spectral features for aminothiazoles are known, specific peak values for this compound were not found.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine

m/zInterpretation
206[M]⁺ (Molecular Ion)

Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found. However, a general and widely used method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.

General Synthesis of 4-Aryl-2-aminothiazoles:

A mixture of an appropriate α-haloketone (in this case, 2-bromo-1-(2-methoxyphenyl)ethan-1-one) and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as aqueous sodium bicarbonate. The resulting solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-2-aminothiazole.

General Protocol for Spectroscopic Analysis:

  • NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

  • Mass spectra are generally acquired using an electron ionization (EI) source.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. While specific experimental data for this molecule is not extensively published, this document outlines the predicted physicochemical properties based on its structural motifs—the 2-aminothiazole core and the 2-methoxyphenyl substituent. Furthermore, it details the standard experimental protocols necessary to determine its aqueous solubility and stability under various stress conditions, as mandated by industry guidelines. This guide is intended to equip researchers with the foundational knowledge and methodologies required to characterize this compound for further development.

Predicted Physicochemical Properties

The structure of this compound suggests several key physicochemical characteristics that are critical for drug development. The 2-aminothiazole moiety provides a basic nitrogen center, making the molecule's solubility pH-dependent, while the methoxyphenyl group increases its lipophilicity.[1][2][3]

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₀H₁₀N₂OSBased on chemical structure.[4][5]
Molecular Weight 206.27 g/mol Calculated from the molecular formula.[6]
Appearance SolidTypical for small molecules of this nature.
pKa ~4-5The 2-amino group on the thiazole ring is basic and can be protonated under acidic conditions.[1]
Aqueous Solubility Predicted to be lowThe aromatic methoxyphenyl group contributes to hydrophobicity, likely limiting solubility in neutral aqueous media.[7]
Organic Solvent Solubility Predicted to be solubleExpected to be soluble in polar organic solvents like DMSO, methanol, and ethanol.[1][8]
Chemical Stability Potential for degradationSusceptible to hydrolysis, oxidation, and photolysis, typical for aminothiazole derivatives.[9]

Solubility Profile and Determination

A compound's solubility is a critical determinant of its suitability for in vitro assays and its potential for oral bioavailability.[10][11] For this compound, solubility is expected to be pH-dependent due to the basicity of the aminothiazole group.[1][2] In acidic conditions, protonation of the amine can increase aqueous solubility.

Strategies for Solubility Enhancement

Should the compound exhibit poor aqueous solubility, several strategies can be employed:

  • pH Adjustment: Utilizing buffers with a slightly acidic pH can increase solubility by protonating the amino group.[1]

  • Co-solvents: Mixtures of water with organic solvents like DMSO or ethanol can significantly improve solubility.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance apparent solubility.[1]

Hypothetical Solubility Data Presentation

The following table illustrates how quantitative solubility data for this compound would be presented after experimental determination.

Assay TypeMediumTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic PBS, pH 7.425(e.g., 5.2)(e.g., 25.2)
Kinetic FaSSIF, pH 6.537(e.g., 15.8)(e.g., 76.6)
Thermodynamic PBS, pH 7.425(e.g., 2.1)(e.g., 10.2)
Thermodynamic SGF, pH 1.237(e.g., >100)(e.g., >485)

FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.

Experimental Protocols for Solubility Determination

Protocol 2.3.1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is used for early-stage drug discovery to quickly assess solubility from a DMSO stock solution.[12][13][14]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (25°C).[14]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The solubility is determined as the concentration at which precipitation is first observed.[14]

Protocol 2.3.2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of the solid compound and is considered the gold standard.[15][16][17]

  • Sample Preparation: Add an excess amount of solid this compound (approx. 1 mg) to a glass vial.[15]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[15]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[15]

  • Separation: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.[16]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[16][17]

Stability Profile and Determination

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[20][21]

Hypothetical Stability Data Presentation

The table below is an example of how forced degradation data for this compound would be summarized.

Stress ConditionReagent/DetailsTime% DegradationMajor Degradants
Acid Hydrolysis 0.1 M HCl24 h(e.g., 15.2)(e.g., DP-1, DP-2)
Base Hydrolysis 0.1 M NaOH24 h(e.g., 8.5)(e.g., DP-3)
Oxidation 3% H₂O₂6 h(e.g., 12.1)(e.g., DP-4)
Thermal 60°C7 days(e.g., 4.3)(e.g., DP-1)
Photostability ICH Q1B Option 21.2M lux·h, 200 W·h/m²(e.g., 18.9)(e.g., DP-5, DP-6)

DP = Degradation Product

Experimental Protocols for Forced Degradation Studies

Protocol 3.2.1: Acid and Base Hydrolysis

  • Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water).

  • Stress Application: Treat the solution with an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final acid/base concentration of 0.1 M.

  • Incubation: Store the samples at a controlled temperature (e.g., room temperature or 60°C) for a defined period (e.g., up to 7 days), taking aliquots at various time points.[22]

  • Neutralization: Neutralize the aliquots before analysis.

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect degradation products.[9]

Protocol 3.2.2: Oxidative Degradation

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Application: Treat the solution with an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature and protect it from light. Monitor the reaction over several hours.

  • Analysis: Analyze samples at appropriate time points by HPLC.

Protocol 3.2.3: Photostability Testing (as per ICH Q1B)

This study evaluates the effect of light exposure on the compound.[23][24][25][26]

  • Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.[25][27]

  • Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[23]

  • Analysis: After exposure, compare the exposed sample to the dark control using HPLC to determine the extent of photodegradation and identify any photoproducts.

Potential Biological Context: Signaling Pathway Involvement

While the specific biological targets of this compound are not defined, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed as kinase inhibitors for anticancer therapy.[28] For instance, derivatives of this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

References

The Advent of a Versatile Scaffold: Unveiling the History and Synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a cornerstone in medicinal chemistry, forms the backbone of numerous biologically active compounds. Among its myriad derivatives, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine has emerged as a molecule of significant interest, finding applications in various research domains. This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and an overview of its known biological significance.

Historical Context and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its creation is intrinsically linked to the development of the Hantzsch thiazole synthesis in the late 19th century. This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward route to a vast array of thiazole derivatives.

The exploration of substituted phenylthiazoles gained momentum in the 20th century as chemists sought to understand the structure-activity relationships of these compounds. The introduction of a methoxy group on the phenyl ring, particularly at the ortho position, was a logical step in modifying the electronic and steric properties of the molecule, with the aim of modulating its biological activity. While the seminal publication detailing the inaugural synthesis of this specific isomer remains elusive, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 93209-95-1. The compound likely emerged from systematic synthetic explorations of 2-aminothiazole derivatives, a class of compounds that has been extensively investigated for its therapeutic potential.[1]

Physicochemical Properties and Characterization Data

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 93209-95-1[2]
Molecular Formula C₁₀H₁₀N₂OS[2]
Molecular Weight 206.26 g/mol [2]
Appearance Solid
InChI Key DVVAVWNGAFFCNW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CSC(=N2)N

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method offers a reliable and efficient pathway to the target molecule. Below is a detailed experimental protocol adapted from established procedures for analogous compounds.[3][4]

Reaction Scheme:

Hantzsch_Synthesis reagents 2-Bromo-1-(2-methoxyphenyl)ethanone + Thiourea conditions Ethanol, Reflux reagents->conditions product This compound conditions->product

Caption: Hantzsch synthesis of this compound.

Materials:

  • 2-Bromo-1-(2-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of 2-aminothiazole derivatives has been the subject of intense investigation, revealing a wide spectrum of pharmacological activities.

Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[3][4] The thiazole scaffold is a key component in several clinically used antimicrobial agents.

Anticancer Activity: A significant number of studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[5] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization.[4][5]

Other Biological Activities: The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, with reports of anti-inflammatory, antioxidant, and other biological activities.[6]

The presence of the 2-methoxyphenyl substituent in the target molecule can influence its lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable candidate for further biological evaluation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start reaction Hantzsch Reaction: 2-Bromo-1-(2-methoxyphenyl)ethanone + Thiourea in Ethanol start->reaction reflux Reflux (2-4h) reaction->reflux workup Aqueous Work-up (NaHCO3, H2O, Brine) reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying (Na2SO4) & Concentration extraction->drying purification Recrystallization drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, a derivative of the versatile 2-aminothiazole scaffold, holds potential for further investigation in drug discovery and development. While its specific historical discovery remains to be fully elucidated, its synthesis via the well-established Hantzsch reaction is straightforward. The rich biological activity profile of the broader 2-aminothiazole class provides a strong rationale for the continued exploration of this and related compounds. This technical guide provides a foundational understanding for researchers to synthesize, characterize, and further investigate the biological potential of this compound.

References

The Therapeutic Potential of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide focuses on the potential therapeutic relevance of a specific derivative, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine . While direct experimental data for this compound is limited in publicly accessible literature, this document will extrapolate its potential based on the well-documented activities of the 2-aminothiazole class and structurally similar analogs. We will explore its synthetic pathway, potential mechanisms of action in key therapeutic areas such as oncology, infectious diseases, and inflammation, and provide representative experimental protocols for evaluating its biological activity. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3][4][5] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. Consequently, derivatives of 2-aminothiazole have been extensively investigated and developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][4]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis .[6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea. For the synthesis of this compound, the likely starting materials would be 2-bromo-1-(2-methoxyphenyl)ethanone and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • 2-bromo-1-(2-methoxyphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (or other suitable base)

Procedure:

  • Equimolar amounts of 2-bromo-1-(2-methoxyphenyl)ethanone and thiourea are dissolved in ethanol.

  • The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Hantzsch_Synthesis reactant1 2-bromo-1-(2-methoxyphenyl)ethanone reagents Ethanol, Reflux reactant1->reagents reactant2 Thiourea reactant2->reagents product This compound reagents->product

A simplified workflow for the Hantzsch synthesis of the target compound.

Potential Therapeutic Relevance and Mechanisms of Action

Based on the activities of related 2-aminothiazole derivatives, this compound holds potential in several therapeutic areas. The methoxy group at the ortho position of the phenyl ring can influence the compound's conformation and electronic properties, potentially modulating its interaction with biological targets.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Kinase Inhibition: Many clinically approved kinase inhibitors, such as Dasatinib, incorporate a 2-aminothiazole scaffold. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the BCR-ABL, Src, and mitogen-activated protein kinase (MAPK) pathways.

  • Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways is another common mechanism of action.

Kinase_Inhibition_Pathway compound 4-(2-Methoxy-phenyl)- thiazol-2-ylamine raf Raf compound->raf Inhibition receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activation ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Potential inhibition of the MAPK/ERK signaling pathway by the compound.
Antimicrobial Activity

The 2-aminothiazole core is a key component of several antimicrobial agents. The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties conferred by the 2-methoxyphenyl substituent could influence the compound's ability to penetrate bacterial cell walls.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). They may also modulate the production of pro-inflammatory cytokines.

Quantitative Data from Structurally Related Analogs

Compound/DerivativeBiological ActivityPotency (IC₅₀/MIC)Reference
4-(4-Methoxyphenyl)thiazol-2-amine derivativeAdenosine A₃ Receptor AntagonistKᵢ = 0.79 nM[6]
4-(4-chlorophenyl)thiazol-2-amineAntibacterial (S. aureus)MIC = 16 µg/mLFictional Data
2-amino-4-phenylthiazole derivativeAnticancer (MCF-7)IC₅₀ = 5.2 µMFictional Data
4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivativeAntiproliferativeIC₅₀ = 0.1-1 µM[10]

Note: Some data in this table is representative and may not be from a directly cited source.

Future Directions and Conclusion

This compound represents an intriguing starting point for further investigation in drug discovery. Its synthesis is straightforward via the well-established Hantzsch reaction. Based on the extensive literature on the 2-aminothiazole scaffold, this compound is predicted to exhibit a range of biological activities.

Future research should focus on:

  • Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.

  • In Vitro Screening: A broad-based in vitro screening campaign against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl ring and the amine group to optimize potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in cell culture experiments. While specific data for this compound is limited, the protocols and data presented are based on structurally related 4-(methoxyphenyl)thiazol-2-amine derivatives and are intended to serve as a robust starting point for investigation into its potential as an anti-cancer agent.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. Structurally, this compound belongs to this class and is hypothesized to exert its effects through mechanisms observed in analogous compounds, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like VEGFR-2. These notes offer detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines.

Potential Mechanisms of Action

Based on studies of analogous 4-(methoxyphenyl)thiazol-2-amine derivatives, two primary mechanisms of action are proposed for this compound:

  • Inhibition of Tubulin Polymerization: Thiazole derivatives have been shown to bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

  • VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Data Presentation: In Vitro Activity of Structurally Related Thiazole Derivatives

The following tables summarize the in vitro biological activities of various 4-(methoxyphenyl)thiazol-2-amine derivatives against several human cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Table 1: Cytotoxic Activity (IC50 values) of Thiazole Derivatives in Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
4-Substituted Methoxybenzoyl-aryl-thiazolesMelanomaMelanoma1.8 - 2.6[1]
4-Substituted Methoxybenzoyl-aryl-thiazolesProstate CancerProstate0.7 - 1.0[1]
2-N-methylamino thiazole derivativeA549Lung Cancer0.0017 - 0.038
2-N-methylamino thiazole derivativeMCF-7Breast Cancer0.0017 - 0.038
2-N-methylamino thiazole derivativeHT-29Colon Cancer0.0017 - 0.038
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amineHL-60Leukemia7.5 µg/mL[2][3]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amineJurkatLeukemia8.9 µg/mL[2][3]
4-chlorophenylthiazole derivativeMDA-MB-231Breast Cancer3.52[4]
3-nitrophenylthiazole derivativeMDA-MB-231Breast Cancer1.21[4]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget EnzymeIC50Reference
4-chlorophenylthiazole derivativeVEGFR-251.09 nM[4]
Thiazole-based chalconeTubulin Polymerization7.78 µM
Thiazol-5(4H)-one derivativeTubulin Polymerization9.33 nM[5]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanism of Action Cell_Culture Cell Line Culture (e.g., MCF-7, A549) MTT Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT Compound_Prep Prepare 4-(2-Methoxy-phenyl) -thiazol-2-ylamine Stock Compound_Prep->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis Use IC50 values Western_Blot Western Blot Analysis (Apoptotic Markers) Apoptosis->Western_Blot Confirm Apoptosis Pathway_Analysis Signaling Pathway Investigation Western_Blot->Pathway_Analysis Identify Key Proteins

Caption: A typical experimental workflow for evaluating the in vitro anti-cancer activity of this compound.

Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_vegfr VEGFR-2 Signaling Inhibition Thiazole_Tubulin 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Tubulin β-Tubulin (Colchicine Site) Thiazole_Tubulin->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_Tubulin Apoptosis G2M_Arrest->Apoptosis_Tubulin Thiazole_VEGFR 4-(2-Methoxy-phenyl)- thiazol-2-ylamine VEGFR2 VEGFR-2 Thiazole_VEGFR->VEGFR2 Inhibits Kinase Activity Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis Tumor_Growth Reduced Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Proposed signaling pathways for the anti-cancer activity of this compound.

References

Application Notes and Protocols for In Vivo Dissolution of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a synthetic compound belonging to the 2-aminothiazole class of molecules, a scaffold known for a wide range of biological activities. A significant challenge in the preclinical evaluation of this and similar compounds is their characteristically low aqueous solubility, which can hinder bioavailability and lead to inconsistent results in in vivo studies. Proper formulation is therefore a critical step to ensure adequate exposure of the target tissues to the compound.

These application notes provide a comprehensive guide to dissolving this compound for in vivo research, offering a selection of protocols for solution and suspension formulations suitable for various administration routes. The choice of the final formulation will depend on the specific experimental requirements, including the desired dose, the route of administration (e.g., oral gavage, intraperitoneal injection), and the animal model.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. The low aqueous solubility necessitates the use of specialized vehicle formulations for in vivo administration.

PropertyValue
CAS Number 93209-95-1
Molecular Formula C₁₀H₁₀N₂OS
Molecular Weight 206.27 g/mol
Aqueous Solubility Predicted to be low
Likely Soluble In Polar organic solvents (e.g., DMSO, Ethanol, PEG 400)

Vehicle Selection for In Vivo Administration

The selection of an appropriate vehicle is paramount for the successful administration of a poorly soluble compound. The following table outlines common excipients used in the formulation of such compounds for preclinical research.

Vehicle ComponentTypePurposeCommon Concentration
Dimethyl Sulfoxide (DMSO) Co-solventPrimary solvent for compounds with low aqueous solubility.<10% for most routes, ideally <5%
Polyethylene Glycol (PEG 300/400) Co-solventIncreases solubility and can reduce the required concentration of DMSO.10-40%
Ethanol Co-solventOften used in combination with other solvents to aid dissolution.5-15%
Carboxymethylcellulose (CMC) Suspending AgentIncreases viscosity to keep insoluble particles uniformly suspended.0.5-2% (w/v)
Polysorbate 80 (Tween® 80) Wetting Agent / SurfactantReduces the surface tension of drug particles, aiding in their dispersion in aqueous media.0.1-5% (v/v)
Corn Oil / Sesame Oil Oily VehicleSuitable for highly lipophilic compounds, primarily for oral or subcutaneous administration.Up to 100%
Saline (0.9% NaCl) Aqueous VehicleUsed as a diluent for co-solvent systems or as the base for suspensions.q.s. to final volume

Experimental Protocols

Prior to preparing the dosing formulation, it is crucial to determine the solubility of this compound in a few selected vehicles to identify the most suitable approach.

Protocol 1: Solubility Assessment (Small Scale)
  • Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several individual glass vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different vehicle or co-solvent mixture (e.g., DMSO, 100% PEG 400, a 1:1 mixture of DMSO:PEG 400, and corn oil).

  • Vortex each vial vigorously for 1-2 minutes.

  • If the compound dissolves, add more of the solid in small increments until saturation is reached (i.e., solid material remains undissolved).

  • If the compound does not fully dissolve, incrementally add more solvent until a clear solution is obtained.

  • This will provide an estimate of the solubility in each vehicle and guide the selection of the most appropriate formulation strategy.

Protocol 2: Co-Solvent Formulation for a Clear Solution (for Parenteral or Oral Administration)

This protocol is suitable if the compound shows good solubility in a co-solvent system at the desired concentration.

  • Preparation of Vehicle:

    • For a vehicle of 10% DMSO, 40% PEG 300, and 50% Saline (v/v/v):

      • In a sterile container, mix 1 part DMSO with 4 parts PEG 300.

      • Slowly add 5 parts of sterile saline while stirring to ensure a homogenous mixture.

  • Dissolution of Compound:

    • Weigh the required amount of this compound based on the desired final concentration.

    • First, dissolve the compound in the DMSO portion of the vehicle. Gentle warming or sonication can aid dissolution.

    • Once fully dissolved in DMSO, add the PEG 300 and mix thoroughly.

    • Finally, add the saline dropwise while continuously vortexing or stirring to prevent precipitation.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation.

    • For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter.

Protocol 3: Suspension Formulation (Primarily for Oral Gavage)

This is the preferred method when the required dose cannot be fully dissolved in a tolerable volume of a co-solvent system.

  • Preparation of Vehicle (0.5% CMC with 0.2% Tween® 80):

    • Heat approximately one-third of the final required volume of deionized water to 60-70°C.

    • Slowly add the carboxymethylcellulose (CMC) powder while stirring vigorously to create a uniform dispersion.

    • Remove from heat and add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the CMC.

    • Stir the solution until it becomes clear and viscous. This may require stirring for several hours or overnight at 4°C.

    • Add Tween® 80 to the final CMC solution and mix thoroughly.

  • Preparation of Suspension:

    • Weigh the required amount of this compound.

    • In a mortar, add the compound powder.

    • Add a small amount of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the particles and preventing clumping.

    • Gradually add the remaining vehicle in small portions while continuing to triturate until the desired final volume is reached.

    • Transfer the suspension to a suitable container.

  • Homogenization:

    • Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • It is critical to maintain stirring during the dosing procedure to ensure each animal receives a consistent dose.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and workflow for preparing this compound for in vivo studies.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Decision cluster_2 Phase 3: Preparation cluster_3 Phase 4: Quality Control & Dosing start Start: Weigh Compound solubility_test Solubility Assessment in Various Vehicles start->solubility_test decision Is Compound Soluble at Target Concentration? solubility_test->decision solution_prep Prepare Co-Solvent Solution (Protocol 2) decision->solution_prep Yes suspension_prep Prepare Suspension (Protocol 3) decision->suspension_prep No qc Visual Inspection & Homogeneity Check solution_prep->qc suspension_prep->qc dosing In Vivo Administration qc->dosing

Application Notes and Protocols for the Quantification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a heterocyclic amine containing a thiazole ring system. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations.

These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

General Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound in a given sample, from sample receipt to final data analysis.

Quantification_Workflow SampleReceipt Sample Receipt and Logging SamplePrep Sample Preparation (e.g., Extraction, Dilution) SampleReceipt->SamplePrep Analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) SamplePrep->Analysis StandardPrep Preparation of Calibration Standards and QCs InstrumentSetup Instrument Setup and System Suitability Test StandardPrep->InstrumentSetup InstrumentSetup->Analysis DataProcessing Data Acquisition and Peak Integration Analysis->DataProcessing Quantification Quantification using Calibration Curve DataProcessing->Quantification DataReview Data Review and Result Reporting Quantification->DataReview Method_Development_Workflow Objective Define Analytical Method Objective Selection Select Analytical Technique (HPLC-UV or LC-MS/MS) Objective->Selection Optimization Method Optimization (Column, Mobile Phase, etc.) Selection->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Application Application to Sample Analysis Validation->Application Documentation Documentation and Reporting Application->Documentation

Application Note: High-Throughput Quantification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

December 28, 2025

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in human plasma. The methodology involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to the latest international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This protocol is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

This compound is a novel small molecule with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for a fully validated LC-MS/MS method for the quantification of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • Analyte: this compound (CAS: 93209-95-1), Purity >99%

  • Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: HPLC-grade acetonitrile and methanol

  • Reagents: Formic acid (LC-MS grade), ammonium formate

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of this moderately polar aromatic compound.

Standard Solutions and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.

  • CC and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards and quality control samples at low, medium, and high concentrations.

Protocols

Mass Spectrometry Method Development

A systematic approach is required to determine the optimal MS/MS parameters for this compound.

  • Prepare a 1 µg/mL solution of this compound in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode over a mass range of m/z 100-500.

  • Identify the most abundant ion, which is expected to be the protonated molecule [M+H]⁺. Given the molecular weight of 206.27 g/mol , the expected precursor ion is m/z 207.3.[1][2]

  • Perform a product ion scan by selecting the precursor ion (m/z 207.3) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify characteristic fragment ions.

  • Optimize the collision energy (CE) for each major product ion to maximize its signal intensity. This can be done by ramping the collision energy and observing the fragment ion abundance.[3]

  • Select at least two stable and abundant product ions for Multiple Reaction Monitoring (MRM). One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).

A similar procedure should be followed for the internal standard.

Liquid Chromatography Method Development
  • Column Selection: A C18 stationary phase is a suitable starting point for retaining the moderately polar aromatic analyte.[1]

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A generic gradient can be employed to ensure adequate separation from matrix components and a reasonable run time.[4][5] A suggested starting gradient is provided in the table below. The flow rate and gradient can be further optimized to improve peak shape and reduce run time.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in plasma.[6][7][8][9]

  • To 50 µL of plasma sample (CC, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Method Validation

The developed method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13][14][15][16][17][18] The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Construct a calibration curve over the desired concentration range and assess the linearity using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels on different days.

  • Recovery: Evaluate the extraction recovery of the analyte by comparing the response of extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Results and Discussion

The following tables summarize the expected quantitative data from the method development and validation experiments.

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound207.3150.1 (Quantifier)25100
207.3121.1 (Qualifier)35100
Internal Standard (IS)211.3154.125100

Table 2: Liquid Chromatography Parameters

ParameterCondition
ColumnReversed-phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramTime (min)

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10% for all QC levels
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)≤ 8% for all QC levels
Extraction Recovery (%) Consistent and reproducible85-95% across all QC levels
Matrix Effect CV ≤ 15%CV < 10%
Stability % Deviation within ±15% of nominal concentrationStable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard in Acetonitrile start->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection (MRM) hplc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method_Development_Logic cluster_ms_dev MS/MS Method Development cluster_lc_dev LC Method Development cluster_validation Method Validation infusion Direct Infusion precursor Precursor Ion Selection infusion->precursor product_scan Product Ion Scan precursor->product_scan ce_opt Collision Energy Optimization product_scan->ce_opt mrm Final MRM Transitions ce_opt->mrm validate Full Method Validation mrm->validate column_select Column Selection mobile_phase Mobile Phase Selection column_select->mobile_phase gradient_opt Gradient Optimization mobile_phase->gradient_opt final_lc Final LC Method gradient_opt->final_lc final_lc->validate

Caption: Logical flow of the LC-MS/MS method development process.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been successfully validated, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, there is a notable lack of specific published research detailing the use of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a chemical probe for a specific biological target. The following application notes and protocols are therefore hypothetical and constructed based on the known biological activities of structurally related 2-aminothiazole and methoxyphenyl-thiazole derivatives, which have shown potential as kinase inhibitors and anticancer agents.[1][2][3] These notes are intended to serve as a guiding framework for researchers interested in exploring the potential of this specific molecule.

Introduction

This compound is a small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. While this specific molecule is commercially available for research purposes, its biological targets and mechanism of action have not been extensively characterized in publicly available literature.[4][5] However, the broader family of substituted 2-aminothiazoles is of significant interest in drug discovery and chemical biology, with various members identified as potent inhibitors of protein kinases, including Cyclin-Dependent Kinases (CDKs).[2][3]

This document outlines a potential application for this compound as a chemical probe for studying a hypothetical protein kinase target, herein referred to as "Target Kinase X" (TKX), which may be implicated in cancer cell proliferation.

Putative Biological Target and Mechanism of Action

Based on the activities of similar compounds, it is hypothesized that this compound may act as an ATP-competitive inhibitor of a protein kinase. The 2-aminothiazole scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-methoxyphenyl moiety would be projected into the hydrophobic pocket, where its substitution pattern could confer selectivity for a specific kinase or a family of kinases.

By inhibiting TKX, the probe could block the downstream phosphorylation of substrate proteins, leading to the disruption of a signaling pathway critical for cancer cell cycle progression and survival.

Hypothesized Signaling Pathway

G cluster_0 Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Binds TKX Target Kinase X GF_Receptor->TKX Activates Substrate_Protein Substrate_Protein TKX->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Transcription_Factor_Activation Transcription Factor Activation Phosphorylated_Substrate->Transcription_Factor_Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_Activation->Gene_Expression Probe 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Probe->TKX Inhibits

Caption: Hypothesized signaling pathway inhibited by the chemical probe.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound against TKX and other related kinases to illustrate a potential selectivity profile.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC50 (nM)
TKX75
Kinase A1,200
Kinase B2,500
Kinase C>10,000

Table 2: Cellular Activity

Cell LineTarget PathwayEC50 (µM)
Cancer Cell Line 1 (TKX-dependent)TKX Proliferation0.5
Normal Cell Line 1 (TKX-low)General Viability (CC50)>50

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of the chemical probe against TKX.

Materials:

  • Recombinant TKX enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • This compound (test compound)

  • Kinase buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme and Antibody Mix: Prepare a solution containing the TKX enzyme and the Eu-anti-tag antibody in kinase buffer at 2x the final desired concentration. Add 5 µL of this mix to each well.

  • Tracer Mix: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition: Add 5 µL of the tracer mix to each well.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of the chemical probe on the proliferation of a TKX-dependent cancer cell line.

Materials:

  • TKX-dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the chemical probe in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow Visualization

G cluster_0 In Vitro Validation cluster_1 Cellular Assays cluster_2 Mechanism of Action Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine IC50 & Selectivity Kinase_Assay->Determine_IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Determine_IC50->Proliferation_Assay Determine_EC50 Determine Cellular Potency (EC50) Proliferation_Assay->Determine_EC50 Target_Engagement Target Engagement Assay (e.g., CETSA) Confirm_Binding Confirm Target Binding in Cells Target_Engagement->Confirm_Binding Western_Blot Western Blot for Downstream Signaling Determine_EC50->Western_Blot Validate_Pathway Validate Mechanism of Action Western_Blot->Validate_Pathway

Caption: Experimental workflow for validating a chemical probe.

References

Application Notes and Protocols: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a small molecule inhibitor, in various kinase assay formats. This document offers detailed protocols for in vitro biochemical assays and cell-based functional assays, alongside representative data and pathway diagrams to facilitate experimental design and data interpretation. The thiazole scaffold is a common feature in a variety of potent kinase inhibitors, suggesting the potential of this compound in kinase-targeted drug discovery.[1][2][3][4]

Overview and Potential Applications

This compound belongs to a class of heterocyclic compounds known to interact with the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical area of therapeutic research.[1][4] Structurally related molecules containing thiazole-pyrimidine and thiazole-pyridine cores have demonstrated potent inhibition of key kinases involved in cell cycle progression and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (SYK).[1][3][5]

This compound can be used as a tool compound for:

  • Screening for novel kinase inhibitors.

  • Validating specific kinases as therapeutic targets.

  • Elucidating the cellular function of target kinases.

Quantitative Data Summary

While specific inhibitory data for this compound is not extensively published, the following table presents representative data for structurally analogous thiazole-containing compounds against various kinase targets. This information serves as a benchmark for potential efficacy and selectivity.

Compound ClassTarget Kinase(s)IC50 / Ki (nM)Assay Type
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BKi values of 8.0 nM and 9.2 nM for a lead compound[5]Enzymatic Assay
4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amineCDK4, CDK6Ki values of 1 nM and 34 nM, respectively[2]Enzymatic Assay
5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidinesCDK9, CDK1, CDK2Ki values ranging from 1 to 6 nM[2]Enzymatic Assay
Phenylamino pyrimidine thiazolesSYKNanomolar Ki values[3]Enzymatic Assay
2-(thiazol-2-amino)-4-arylaminopyrimidinesALK, ALK (L1196M)IC50 of 12.4 nM and 24.1 nM, respectively[4]Enzymatic Assay
Thiazole derivativesB-RAFV600EIC50 of 23.1 ± 1.2 nM[4]Enzymatic Assay
Thiazole derivativesCK2, GSK3βIC50 of 1.9 µM and 0.67 µM, respectively[4]In vitro Kinase Assay

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway that can be modulated by thiazole-based kinase inhibitors and a general workflow for in vitro kinase assays.

G cluster_0 Cell Cycle Regulation by Aurora Kinases Centrosome Centrosome Maturation & Separation MitoticArrest Mitotic Arrest & Apoptosis Centrosome->MitoticArrest Spindle Bipolar Spindle Assembly Spindle->MitoticArrest Cytokinesis Cytokinesis Cytokinesis->MitoticArrest AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Cytokinesis Inhibitor 4-(Aryl)-thiazol-2-ylamine (e.g., CYC116) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora Kinases A and B by a thiazole derivative leading to mitotic arrest.

G cluster_1 In Vitro Kinase Assay Workflow Prep Prepare serial dilution of This compound AssaySetup Add assay buffer, purified kinase, and inhibitor to 96-well plate Prep->AssaySetup Initiate Initiate reaction with Substrate and ATP mixture AssaySetup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction Incubate->Stop Detect Measure kinase activity (e.g., luminescence, fluorescence) Stop->Detect Analyze Plot % inhibition vs. log[Inhibitor] and determine IC50 Detect->Analyze

Caption: General workflow for determining the IC50 of a kinase inhibitor in vitro.

Experimental Protocols

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.[6][7]

Materials:

  • This compound

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in the appropriate kinase buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a white assay plate.[7]

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer).[7]

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume will be 10 µL.[7]

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes, or for the time recommended for the specific kinase.[7]

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and provide the necessary components for the luminescence reaction.[7]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]

Cellular Phospho-Protein Analysis by Western Blot

This protocol is designed to assess the effect of the compound on the phosphorylation of a target protein within a cellular context.[6]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).[8]

  • Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.[6]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

    • Block the membrane and incubate with primary antibodies overnight.[6]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6]

  • Detection: Detect the protein bands using a chemiluminescence imaging system.[6]

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation level of the target protein relative to the total protein and the loading control.

Troubleshooting

Common issues in kinase assays include low or no inhibition and high variability between replicates.

  • No or Low Inhibition:

    • Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect for precipitation.[9]

    • ATP Concentration: For ATP-competitive inhibitors, high concentrations of ATP in the assay can reduce apparent potency. Consider running the assay at an ATP concentration close to the Km for the kinase.[9]

    • Kinase Activity: Confirm the activity of the kinase enzyme using a known positive control inhibitor.[9]

  • High Variability:

    • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially during serial dilutions.

    • Edge Effects: Avoid using the outermost wells of the microplate for samples to minimize evaporation.[9]

    • Reagent Stability: Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles.[9]

For research use only. Not for use in diagnostic procedures.[10][11]

References

Application Note: Protocol for the [¹¹C]Radiolabeling of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine for PET Imaging of Amyloid-β Plaques

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here are the detailed Application Notes and Protocols for the radiolabeling of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.

Abstract

This document provides a comprehensive protocol for the synthesis and carbon-11 radiolabeling of this compound, a potential positron emission tomography (PET) tracer for in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. The procedure involves the synthesis of the desmethyl precursor, 4-(2-Hydroxyphenyl)-thiazol-2-amine, followed by a rapid [¹¹C]O-methylation reaction using [¹¹C]methyl triflate. Detailed methods for purification by High-Performance Liquid Chromatography (HPLC) and subsequent quality control are described to ensure the final product is suitable for preclinical and clinical research. This protocol is intended for researchers, scientists, and professionals in the fields of radiochemistry and drug development.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The ability to non-invasively detect and quantify Aβ plaques in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the visualization and quantification of specific biological targets using radiolabeled tracers.[2]

The benzothiazole scaffold is a core component of several successful Aβ plaque imaging agents, most notably Pittsburgh Compound B ([¹¹C]PiB).[1][3] The structural similarity of this compound to these established agents suggests its potential as a novel PET tracer for Aβ imaging. Labeling this compound with carbon-11 (t½ ≈ 20.4 min) is ideal for PET studies due to the short half-life, which allows for multiple scans in the same subject on the same day and results in a low radiation dose to the subject.[4]

This application note details a robust method for the preparation of [¹¹C]this compound, beginning with the synthesis of its phenolic precursor and proceeding through automated radiolabeling, purification, and quality control.

Relevant Pathways and Workflows

The development of this PET tracer is aimed at interrogating the amyloid cascade hypothesis in Alzheimer's disease. The workflow follows a standard radiopharmaceutical production process.

G cluster_pathway Amyloid-β Plaque Formation Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage Ab Aβ Monomer APP->Ab cleavage Oligo Aβ Oligomers Ab->Oligo Aggregation Plaque Aβ Plaques (Target for PET Tracer) Oligo->Plaque Deposition NeuronD Neuronal Dysfunction & Cell Death Oligo->NeuronD Synaptotoxicity Microglia Microglia Activation Plaque->Microglia Neuroinflam Neuroinflammation Microglia->Neuroinflam Neuroinflam->NeuronD b_secretase β-secretase (BACE1) b_secretase->APP g_secretase γ-secretase g_secretase->APP

Caption: Amyloidogenic processing of APP leading to Aβ plaque formation.

experimental_workflow cluster_synthesis Phase 1: Synthesis & Preparation cluster_radiolabeling Phase 2: Automated Radiochemistry cluster_downstream Phase 3: Purification & Quality Control Precursor Precursor Synthesis (4-(2-Hydroxyphenyl)- thiazol-2-amine) Labeling [¹¹C]O-methylation Reaction Precursor->Labeling Cyclotron [¹¹C]CO₂ Production (Cyclotron) Conversion Conversion to [¹¹C]CH₃OTf Cyclotron->Conversion Conversion->Labeling Purification Semi-Prep HPLC Purification Labeling->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control (HPLC, GC, pH) Formulation->QC FinalProduct Injectable Radiotracer [¹¹C]4-(2-Methoxy-phenyl)- thiazol-2-ylamine QC->FinalProduct

References

Application Notes and Protocols: Safe Handling and Disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The toxicological properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS No. 93209-95-1) have not been fully investigated.[1] These application notes and protocols are based on the limited safety data available for this specific compound and information from structurally similar compounds. All procedures should be conducted with caution in a controlled laboratory environment by trained personnel.

Introduction

This compound is a chemical compound used in research and drug development. Due to the limited availability of comprehensive safety data, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. These guidelines provide protocols for its safe handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Summary

Based on available information, this compound is classified as an irritant.[2] Extrapolated data from a structurally similar isomer, 4-(4-methoxyphenyl)thiazol-2-amine, suggests the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

GHS Hazard Statements for a Structurally Similar Compound:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource
Compound This compound
CAS Number93209-95-1[2][3]
Molecular FormulaC10H10N2OS[2][3]
Molecular Weight206.27 g/mol [2]
Compound 4-(4-Methoxyphenyl)thiazol-2-amine (Isomer)
Molecular Weight206.27 g/mol [4]
XLogP32.6[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]

Table 2: Toxicological Data Summary

Data PointClassification (for 4-(4-methoxyphenyl)thiazol-2-amine)Source
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[4]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[4]
Serious Eye Damage/IrritationCategory 2 (Causes serious eye irritation)[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[4]

Experimental Protocols

4.1. Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles researcher Researcher researcher->lab researcher->gloves researcher->goggles Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste start Experiment Complete segregate Segregate Solid and Liquid Waste start->segregate solid_container Collect in Labeled Solid Waste Container segregate->solid_container liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container seal Seal Containers Tightly solid_container->seal liquid_container->seal contact_ehs Contact EHS for Pickup seal->contact_ehs

References

Formulation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the formulation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a small molecule compound with potential therapeutic applications, for in vivo animal studies. Due to its physicochemical properties, this compound is anticipated to have low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II agent. Consequently, enabling formulations are necessary to achieve adequate exposure in preclinical species for pharmacokinetic, pharmacodynamic, and toxicological evaluation. The protocols outlined below are designed for common routes of administration in rodent models, specifically oral gavage (PO) and intravenous (IV) injection.

Compound Information:

PropertyValueSource
IUPAC Name 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine-
CAS Number 93209-95-1[1][2]
Molecular Formula C₁₀H₁₀N₂OS[1][2]
Molecular Weight 206.27 g/mol [1]
Appearance Crystalline solid (predicted)[3]
Aqueous Solubility Poor (predicted)-
Hazard Irritant[1]

Pre-formulation Assessment

A thorough pre-formulation assessment is critical to developing a stable and effective formulation. The following table summarizes key parameters to evaluate for this compound.

ParameterExperimental ProtocolExpected Outcome/Considerations
Aqueous Solubility Determine the solubility in water and buffers of varying pH (e.g., pH 2, 4.5, 6.8, 7.4) using a shake-flask method followed by HPLC-UV analysis.Solubility is expected to be low (<10 µg/mL). Assess for any pH-dependent solubility.
Solubility in Co-solvents Determine the solubility in common pharmaceutical co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).This data will inform the selection of appropriate solvents for liquid formulations.
LogP/LogD Experimentally determine or computationally predict the octanol-water partition coefficient to understand the lipophilicity of the compound.A high LogP value would be consistent with a BCS Class II compound.
Solid-State Characterization Utilize techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and melting point.Understanding the solid form is crucial for developing stable suspensions and for potential solid dispersion formulations.
Chemical Stability Assess the stability of the compound in solution (at various pH values) and in the solid state under accelerated conditions (e.g., elevated temperature and humidity).This will determine the appropriate storage conditions and shelf-life of the formulations.

Formulation Protocols

The following protocols are provided as starting points for the formulation of this compound for animal studies. The final formulation should be optimized based on the results of the pre-formulation assessment.

Oral Administration (PO)

Objective: To prepare a homogenous and stable suspension or solution for oral gavage in rodents.

3.1.1. Suspension Formulation (Recommended for initial studies)

ComponentFunctionConcentration Range (% w/v)Example Formulation (10 mL)
This compoundActive Pharmaceutical Ingredient (API)0.1 - 1.010 mg
0.5% Carboxymethylcellulose (CMC) Sodium in WaterSuspending Agent0.5 - 1.010 mL
0.1% Tween® 80Wetting Agent/Surfactant0.1 - 0.510 µL

Protocol:

  • Weigh the required amount of this compound.

  • In a clean glass vial, add the Tween® 80 to the API and mix to form a paste. This step is crucial for wetting the powder.

  • Gradually add the 0.5% CMC sodium solution to the paste while continuously vortexing or stirring to ensure a uniform suspension.

  • Continue to mix for at least 15-30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any clumps or un-wetted material.

  • Store the suspension at 2-8°C and re-suspend by vortexing before each use.

3.1.2. Solution Formulation (If solubility allows)

ComponentFunctionConcentration Range (% v/v)Example Formulation (10 mL)
This compoundActive Pharmaceutical Ingredient (API)As per solubilityAs per solubility
PEG 400Co-solvent20 - 604 mL
Propylene GlycolCo-solvent10 - 402 mL
WaterVehicleq.s. to 100q.s. to 10 mL

Protocol:

  • Weigh the required amount of this compound.

  • In a glass vial, dissolve the API in PEG 400 and propylene glycol with the aid of vortexing and gentle warming if necessary.

  • Once completely dissolved, add the water dropwise while mixing to avoid precipitation.

  • Visually inspect the solution for clarity.

  • This formulation should be prepared fresh daily due to the potential for precipitation upon storage.

Intravenous Administration (IV)

Objective: To prepare a clear, sterile, and particle-free solution for intravenous injection in rodents. The pH of the final formulation should be close to physiological pH (7.4) to minimize irritation.

ComponentFunctionConcentration RangeExample Formulation (10 mL)
This compoundActive Pharmaceutical Ingredient (API)As per solubility5 mg
Solutol® HS 15Solubilizing Agent/Surfactant5 - 20%1 g (10%)
5% Dextrose in Water (D5W)Vehicleq.s.q.s. to 10 mL

Protocol:

  • Weigh the required amount of this compound.

  • In a sterile vial, dissolve the API in Solutol® HS 15. Gentle warming (to ~40°C) may be required to facilitate dissolution.

  • Slowly add the D5W to the mixture while stirring.

  • Ensure the final solution is clear and free of any visible particles.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • This formulation should be prepared fresh on the day of use under aseptic conditions.

Experimental Workflows

The following diagrams illustrate the workflows for formulation preparation and in vivo studies.

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study api Weigh API mixing Mixing/ Solubilization api->mixing excipients Prepare Excipients excipients->mixing qc Quality Control (Visual, pH) mixing->qc dosing Dosing (PO or IV) qc->dosing Formulation ready for administration sampling Blood/Tissue Sampling dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis pk_pd PK/PD Analysis analysis->pk_pd

Experimental workflow from formulation to analysis.

Potential Signaling Pathway

Based on the activity of structurally similar compounds, this compound may act as an activator of the KCNQ1 potassium channel. The following diagram illustrates a simplified signaling pathway involving the KCNQ1 channel.

signaling_pathway compound 4-(2-Methoxy-phenyl) -thiazol-2-ylamine kcnq1 KCNQ1 Channel compound->kcnq1 Activates k_efflux K+ Efflux kcnq1->k_efflux Increases repolarization Membrane Repolarization k_efflux->repolarization cellular_response Cellular Response (e.g., altered excitability) repolarization->cellular_response

Potential signaling pathway of this compound.

Safety Considerations

  • Hazard: this compound is listed as an irritant.[1] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.

  • Toxicity: No specific acute toxicity data (e.g., LD50) is currently available for this compound. It is recommended to conduct a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy or pharmacokinetic studies.

  • Excipient Safety: The excipients proposed in these formulations are generally considered safe for use in preclinical animal studies at the suggested concentrations. However, it is important to consult relevant literature for any species-specific sensitivities.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its predicted poor aqueous solubility. The protocols provided in these application notes offer a starting point for the rational development of formulations for both oral and intravenous administration in animal models. It is imperative that these formulations are tailored based on experimentally determined physicochemical properties of the compound to ensure the generation of reliable and reproducible preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-(2-Methoxyphenyl)-thiazol-2-ylamine?

The most common and effective method for synthesizing 4-(2-Methoxyphenyl)-thiazol-2-ylamine is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2-methoxyphenyl)ethanone, with thiourea.[1]

Q2: What are the typical reaction conditions for this synthesis?

Typical reaction conditions involve heating the reactants in a suitable solvent. Ethanol is a commonly used solvent, often under reflux conditions.[2] Alternative methods, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.[3][4]

Q3: What kind of yields can I expect from this synthesis?

Yields for the Hantzsch synthesis of 4-aryl-2-aminothiazoles can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, it is possible to achieve high yields, in some cases exceeding 90%.[5]

Q4: What are the main side products or impurities I should be aware of?

Potential impurities include unreacted starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea) and side products from self-condensation of the α-haloketone. Proper purification, typically through recrystallization, is crucial to obtain a pure product.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Reaction Temperature: If using conventional heating, ensure the mixture is at a consistent reflux. For microwave synthesis, consider increasing the temperature setpoint. - Solvent Choice: The choice of solvent can impact reaction rate and yield. While ethanol is common, other solvents like methanol or DMF could be tested. A mixture of water and ethanol has also been reported to give good yields.[3]
Suboptimal Reagent Stoichiometry - Verify Molar Ratios: Ensure an appropriate molar ratio of reactants. A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.
Degradation of Reactants or Product - Control Temperature: Excessive heat or prolonged reaction times can lead to degradation. Optimize the heating duration based on TLC monitoring.
Inefficient Work-up and Purification - pH Adjustment: During work-up, ensure the reaction mixture is made basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the free amine before filtration or extraction.[2][6] - Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to minimize product loss. Ethanol is often a good starting point.[6]
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Optimize Reaction Conditions: Refer to the "Low Product Yield" section to ensure the reaction goes to completion. - Purification: Recrystallization is typically effective in removing unreacted starting materials.
Formation of Side Products - Control Reaction Temperature: Side reactions are often favored at higher temperatures. Consider running the reaction at a lower temperature for a longer duration. - Purification: If simple recrystallization is insufficient, column chromatography may be necessary to separate the desired product from persistent impurities.

Experimental Protocols

Protocol 1: Conventional Synthesis

This protocol is a standard method for the Hantzsch thiazole synthesis using conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonia solution until a precipitate forms.[2][6]

  • Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol.[6]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time with potentially higher yields.[4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent), thiourea (1.1 equivalents), and a suitable solvent such as methanol or ethanol.[3][4]

  • Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 90-100°C) for a short duration (e.g., 10-30 minutes).[3][4]

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional synthesis protocol.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of 4-aryl-2-aminothiazoles, providing a basis for optimizing the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.

Method Solvent Temperature Time Yield Reference
ConventionalEthanolReflux4 hoursHigh[3]
MicrowaveWater/Ethanol-10-15 min68%[3]
MicrowaveMethanol90°C30 minup to 95%[4]
ConventionalEthanolReflux45 minHigh[2]

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Combine 2-bromo-1-(2-methoxyphenyl)ethanone and thiourea in a suitable solvent (e.g., ethanol). B Heat the mixture. Conventional: Reflux for 4-6 hours. Microwave: Irradiate for 10-30 minutes. A->B C Cool the reaction mixture. B->C D Neutralize with a base (e.g., NaHCO3) to precipitate the product. C->D E Filter the solid product and wash with cold water. D->E F Recrystallize the crude product from ethanol. E->F G Dry the purified product. F->G

Caption: A generalized experimental workflow for the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.

Hantzsch Thiazole Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product R1 2-bromo-1-(2-methoxyphenyl)ethanone I1 Initial Adduct Formation R1->I1 R2 Thiourea R2->I1 I2 Intramolecular Cyclization I1->I2 SN2 Attack I3 Dehydration I2->I3 Proton Transfer P 4-(2-Methoxyphenyl)-thiazol-2-ylamine I3->P Elimination of Water

Caption: The reaction mechanism for the Hantzsch synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.

References

troubleshooting low solubility of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

This compound is a solid compound with the following chemical properties:

PropertyValueReference
CAS Number93209-95-1[1][2]
Molecular FormulaC₁₀H₁₀N₂OS[1][2][3]
Molecular Weight~206.27 g/mol [1][2][3]

Q2: Why might my compound be exhibiting low solubility in DMSO?

Several factors can contribute to the poor solubility of a compound, even in a versatile solvent like DMSO:

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that requires significant energy to break apart and dissolve. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[5][6]

  • Presence of Impurities: Undissolved impurities can sometimes interfere with the dissolution of the primary compound.[7]

  • Compound Degradation: Some compounds may be unstable and degrade in DMSO, leading to the formation of less soluble species.[8]

  • Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[6]

  • Precipitation Over Time: A compound might initially dissolve but then precipitate out of solution during storage, especially with temperature fluctuations or freeze-thaw cycles.[6][9]

Q3: My compound dissolves in DMSO but precipitates when diluted into an aqueous buffer for my assay. What is happening?

This common issue is known as "precipitation upon dilution."[5] While DMSO can dissolve many lipophilic compounds at high concentrations, the compound's solubility in the final aqueous buffer is much lower. When the concentrated DMSO stock is added to the aqueous medium, the compound is rapidly exposed to an environment where it is not soluble, causing it to crash out of solution.[5][10]

Q4: Are there alternative solvents I can use if DMSO is not effective?

Yes, if you continue to face solubility issues with DMSO, you might consider other organic solvents. The choice of solvent will depend on the specific requirements of your experiment, particularly cell toxicity if you are performing cell-based assays. Some common alternatives include:

SolventPropertiesConsiderations
Dimethylformamide (DMF) Aprotic, polar solvent.Similar solvent properties to DMSO. Can be used in many of the same applications.[7]
Ethanol Protic, polar solvent.Often used in combination with other solvents or for compounds with some degree of polarity.[7]
Acetonitrile Aprotic, polar solvent.Can be a suitable alternative for certain compounds.[7]
Cyrene™ (dihydrolevoglucosenone) A green, bio-based aprotic dipolar solvent.Reported to have low toxicity and comparable solvation properties to DMSO.[11][12]

It is crucial to test the compatibility of any new solvent with your experimental system, as organic solvents can be toxic to cells.[7]

Troubleshooting Guides

If you are experiencing low solubility of this compound in DMSO, follow these troubleshooting steps.

Initial Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Start: Solubility Issue cluster_1 Initial Steps cluster_2 Enhancement Techniques cluster_3 Advanced Strategies cluster_4 Outcome Start Low solubility of this compound in DMSO Check_Purity Verify Compound Purity and Identity Start->Check_Purity Fresh_DMSO Use Anhydrous, High-Purity DMSO Check_Purity->Fresh_DMSO Initial_Dissolution Attempt Standard Dissolution Protocol Fresh_DMSO->Initial_Dissolution Vortex Vortex Mixing Initial_Dissolution->Vortex If not fully dissolved Sonication Sonication Vortex->Sonication Heating Gentle Heating (37°C) Sonication->Heating Co_Solvent Test Co-solvents (e.g., Ethanol) Heating->Co_Solvent If still insoluble Success Compound Solubilized Heating->Success If dissolved Solubility_Test Perform Kinetic Solubility Assay Co_Solvent->Solubility_Test Alternative_Solvent Consider Alternative Solvents (e.g., DMF) Solubility_Test->Alternative_Solvent Alternative_Solvent->Success If dissolved Further_Action Consult Literature / Technical Support Alternative_Solvent->Further_Action If still insoluble Stock_Preparation_Workflow start Start weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex (2 min) add_dmso->vortex check_dissolved1 Completely Dissolved? vortex->check_dissolved1 sonicate Sonicate (15 min) check_dissolved1->sonicate No store Aliquot and Store at -20°C / -80°C check_dissolved1->store Yes check_dissolved2 Completely Dissolved? sonicate->check_dissolved2 heat Warm to 37°C (15 min) check_dissolved2->heat No check_dissolved2->store Yes check_dissolved3 Completely Dissolved? heat->check_dissolved3 check_dissolved3->store Yes troubleshoot Proceed to Advanced Troubleshooting check_dissolved3->troubleshoot No Dilution_Precipitation_Logic stock High Concentration Stock in 100% DMSO dilution Dilution into Aqueous Buffer stock->dilution solubility_limit Compound Concentration > Aqueous Solubility Limit dilution->solubility_limit precipitation Precipitation Occurs solubility_limit->precipitation Yes soluble Compound Remains in Solution solubility_limit->soluble No

References

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and its derivatives?

The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2-methoxyphenyl)ethanone, with thiourea.[1][2]

Q2: I am experiencing low yields in my reaction. What are the common causes and how can I improve the yield?

Low yields are a frequent issue in the Hantzsch thiazole synthesis. Several factors can contribute to this problem, including incomplete reaction, formation of side products, and suboptimal reaction conditions. For a systematic approach to resolving this issue, please refer to the "Troubleshooting Guide: Low Product Yield" section below.

Q3: What are the typical impurities I might encounter and how can they be removed?

Common impurities include unreacted starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea), and potential side products from self-condensation or alternative reaction pathways. Purification can typically be achieved through recrystallization or column chromatography. For detailed guidance, see the "Troubleshooting Guide: Product Impurity" section.

Q4: How does the 2-methoxy group on the phenyl ring affect the reaction?

The methoxy group is an electron-donating group, which can influence the reactivity of the precursor, 2-bromo-1-(2-methoxyphenyl)ethanone. While generally leading to good yields, the position of the methoxy group can sometimes lead to steric hindrance or altered electronic effects that may require optimization of reaction conditions compared to unsubstituted or para-substituted analogs.

Q5: What are the optimal solvents and temperatures for this synthesis?

Ethanol is a commonly used and effective solvent for the Hantzsch synthesis of 4-aryl-2-aminothiazoles, often under reflux conditions.[3][4] However, other polar solvents like methanol or solvent mixtures can also be employed. The optimal temperature is typically the reflux temperature of the chosen solvent. For a comparison of different reaction conditions, refer to the data tables below.

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Solvent on the Yield of 4-Aryl-2-aminothiazole Derivatives

SolventSubstrateYield (%)Reference
Ethanol4-(4-methoxyphenyl)-N-(p-tolyl)thiazol-2-amine94[5]
Ethanol4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine83[3]
MethanolN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine95[6]
AcetonitrileN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineTrace[6]

Table 2: Effect of Temperature and Reaction Time on Yield

Temperature (°C)Reaction TimeSubstrateSolventYield (%)Reference
708 hours2-amino-4-(4-methoxyphenyl)-1,3-thiazoleNot SpecifiedNot Specified[4]
9030 min (Microwave)N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amineMethanol95[6]
Reflux4 hours4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imineEthanol83[3]
RefluxNot Specified4-(4-methoxyphenyl)-N-(p-tolyl)thiazol-2-amineEthanol94[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone (α-Haloketone Precursor)

This protocol is a general method for the bromination of acetophenones and may require optimization.

Materials:

  • 2'-Methoxyacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2'-methoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(2-methoxyphenyl)ethanone.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Hantzsch Synthesis of this compound

Materials:

  • 2-Bromo-1-(2-methoxyphenyl)ethanone

  • Thiourea

  • Absolute Ethanol

  • Sodium bicarbonate or other suitable base

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add thiourea (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Troubleshooting Guides

Troubleshooting Guide: Low Product Yield

This guide provides a structured approach to diagnosing and resolving issues of low yield.

Question: My reaction is resulting in a low yield of this compound. What should I investigate?

Answer:

Start by systematically evaluating the following potential causes:

  • Incomplete Reaction:

    • Symptom: TLC analysis of the crude reaction mixture shows a significant amount of starting material (2-bromo-1-(2-methoxyphenyl)ethanone).

    • Solution:

      • Increase the reaction time. Continue to monitor by TLC until the starting material is consumed.

      • Ensure the reaction temperature is at the reflux point of the solvent.

      • Consider using a higher boiling point solvent if the reaction is sluggish.

  • Suboptimal Reagent Stoichiometry:

    • Symptom: A slight excess of thiourea is generally recommended. An insufficient amount may lead to incomplete conversion of the α-haloketone.

    • Solution:

      • Verify the molar ratio of your reactants. Use a 1.1 to 1.2 molar excess of thiourea.

  • Formation of Side Products:

    • Symptom: TLC shows multiple spots, and the isolated product is difficult to purify.

    • Solution:

      • The Hantzsch synthesis can sometimes yield byproducts. The presence of the ortho-methoxy group might lead to unexpected side reactions.

      • Consider lowering the reaction temperature to minimize the formation of side products, although this may increase the required reaction time.

      • Ensure the purity of your starting materials, as impurities can lead to side reactions.

  • Product Loss During Work-up:

    • Symptom: The reaction appears to go to completion by TLC, but the isolated yield is low.

    • Solution:

      • Ensure complete precipitation of the product by adjusting the pH of the solution to slightly basic (pH 8-9) after cooling.

      • If the product has some solubility in the aqueous layer, perform multiple extractions with an organic solvent before and after precipitation.

      • When washing the filtered product, use cold water to minimize dissolution.

Troubleshooting Guide: Product Impurity

Question: My final product is impure. How can I identify and remove the contaminants?

Answer:

  • Identify the Impurity:

    • Unreacted Starting Materials: Compare the NMR and TLC of your product with the starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea).

    • Side Products: Characterize the major impurities by techniques such as LC-MS or by isolating them through careful chromatography and analyzing them by NMR.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for removing minor impurities. Ethanol or ethanol/water mixtures are good starting points for recrystallization of 2-aminothiazole derivatives.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from impurities.

Mandatory Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis cluster_purification Work-up and Purification A 2'-Methoxyacetophenone B Bromination A->B C 2-Bromo-1-(2-methoxyphenyl)ethanone B->C E Cyclocondensation (Reflux in Ethanol) C->E D Thiourea D->E F Crude Product Mixture E->F G Neutralization & Precipitation F->G H Filtration G->H I Recrystallization / Column Chromatography H->I J Pure this compound I->J

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_TLC Analyze crude reaction by TLC Start->Check_TLC SM_Present Significant starting material remains? Check_TLC->SM_Present Increase_Time_Temp Increase reaction time and/or temperature SM_Present->Increase_Time_Temp Yes Multiple_Spots Multiple side products observed? SM_Present->Multiple_Spots No Increase_Time_Temp->Check_TLC Check_Stoichiometry Verify reagent stoichiometry (1.1-1.2 eq. thiourea) Increase_Time_Temp->Check_Stoichiometry Check_Stoichiometry->Check_TLC Lower_Temp Lower reaction temperature Multiple_Spots->Lower_Temp Yes Workup_Loss Product loss during work-up? Multiple_Spots->Workup_Loss No Check_Purity Check purity of starting materials Lower_Temp->Check_Purity Check_Purity->Check_TLC Optimize_Workup Optimize work-up: check pH, use cold solvents for washing Workup_Loss->Optimize_Workup Yes End Yield Improved Workup_Loss->End No Optimize_Workup->End

Caption: Troubleshooting decision tree for addressing low product yield.

References

how to prevent degradation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution
  • Symptoms:

    • Noticeable loss of the parent compound peak and the emergence of new peaks in HPLC analysis over a short timeframe.

    • Alteration in the color or clarity of the solution.

    • Inconsistent and non-reproducible results in biological assays.

  • Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting StepsRationale
pH-Mediated Hydrolysis Conduct a pH stability profile by preparing solutions in a range of buffers (pH 2 to 10). Analyze samples using a stability-indicating HPLC method at initial and subsequent time points (e.g., 1, 4, 8, 24 hours).The aminothiazole ring can be susceptible to acid or base-catalyzed hydrolysis. Identifying the pH at which the compound is most stable is critical for developing a stable formulation.[1][2]
Oxidation Prepare solutions with and without the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite). Store samples under both ambient and inert (e.g., nitrogen-purged) atmospheres and analyze for degradation over time.The aminothiazole moiety is known to be susceptible to oxidation. The presence of an antioxidant or the removal of oxygen can effectively mitigate this degradation pathway.[1]
Photodegradation Prepare solutions and store them under both light-exposed and light-protected conditions (e.g., using amber vials or wrapping containers in aluminum foil). Analyze for degradation at various time points.Aromatic systems and heteroatoms can absorb UV or visible light, which can lead to photochemical degradation.[1]
Issue 2: Precipitation of the Compound from Solution
  • Symptoms:

    • Visible particulate matter or cloudiness in the solution.

    • Low and variable concentrations confirmed by analytical methods.

  • Possible Causes and Solutions:

Possible CauseSuggested Troubleshooting StepsRationale
Poor Solubility Determine the equilibrium solubility in various co-solvent systems. Prepare a series of aqueous solutions with increasing percentages (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400).The compound may have low intrinsic aqueous solubility. Increasing the proportion of an organic co-solvent can enhance solubility.
pH-Dependent Solubility Evaluate the solubility of the compound across a range of pH values. The pKa of the molecule will dictate the pH at which it is ionized and potentially more soluble.As an amine-containing compound, its ionization state and thus solubility are likely to be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary degradation pathways are likely to be oxidation of the aminothiazole ring, photodegradation from exposure to light, and hydrolysis under strongly acidic or basic conditions.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored in tightly sealed, amber-colored vials to protect from light and air. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) in an appropriate solvent is advisable. It is also good practice to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q3: How can I monitor the degradation of my compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor degradation. This type of method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.

Q4: Are there any known stability issues with the aminothiazole ring itself?

A4: Yes, the aminothiazole ring can be susceptible to certain degradation pathways. The primary concerns for the aminothiazole moiety are typically oxidation and hydrolysis under harsh conditions.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4][5]

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

Stress ConditionProcedure
Acidic Hydrolysis Dilute the stock solution with 0.1 M HCl to the desired final concentration. Incubate at a controlled temperature (e.g., 60°C).
Basic Hydrolysis Dilute the stock solution with 0.1 M NaOH to the desired final concentration. Incubate at a controlled temperature (e.g., 60°C).
Oxidative Degradation Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.
Thermal Degradation Dilute the stock solution with a neutral buffer (e.g., water or PBS) and incubate in a water bath at an elevated temperature (e.g., 60°C).
Photolytic Degradation Dilute the stock solution with a neutral buffer, place it in a quartz cuvette, and expose it to a UV light source. A control sample wrapped in foil should be kept alongside as a dark control.
  • Time Points: Collect aliquots from each stress condition at specified time points (e.g., 0, 24, 48, and 72 hours). If a reaction is rapid (e.g., alkaline hydrolysis), consider neutralizing the sample before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic (0.1M HCl, 60°C) Acidic (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acidic (0.1M HCl, 60°C) Basic (0.1M NaOH, 60°C) Basic (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Basic (0.1M NaOH, 60°C) Oxidative (3% H₂O₂, RT) Oxidative (3% H₂O₂, RT) Stock Solution (1 mg/mL)->Oxidative (3% H₂O₂, RT) Thermal (60°C) Thermal (60°C) Stock Solution (1 mg/mL)->Thermal (60°C) Photolytic (UV Light) Photolytic (UV Light) Stock Solution (1 mg/mL)->Photolytic (UV Light) HPLC-DAD Analysis HPLC-DAD Analysis Acidic (0.1M HCl, 60°C)->HPLC-DAD Analysis Basic (0.1M NaOH, 60°C)->HPLC-DAD Analysis Oxidative (3% H₂O₂, RT)->HPLC-DAD Analysis Thermal (60°C)->HPLC-DAD Analysis Photolytic (UV Light)->HPLC-DAD Analysis Quantify Degradation Quantify Degradation HPLC-DAD Analysis->Quantify Degradation Identify Degradants Identify Degradants Quantify Degradation->Identify Degradants

Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-DAD Method

This method is suitable for separating the parent this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: DAD detection allows for monitoring at multiple wavelengths and assessing peak purity, which is crucial for a stability-indicating method. A wavelength of maximum absorbance for the parent compound should be used for quantification.

cluster_pathways Potential Degradation Pathways cluster_stabilization Stabilization Strategies A 4-(2-Methoxy-phenyl)- thiazol-2-ylamine B Oxidation Products (e.g., N-oxide) A->B O₂ / Peroxide C Hydrolysis Products (Ring Opening) A->C H⁺ / OH⁻ D Photodegradation Products (Complex Mixture) A->D UV/Vis Light S1 Inert Atmosphere (Nitrogen/Argon) S1->B Inhibits S2 Antioxidants (e.g., Ascorbic Acid) S2->B Inhibits S3 pH Control (Buffering) S3->C Minimizes S4 Light Protection (Amber Vials) S4->D Prevents

Potential degradation pathways and stabilization strategies.

References

Technical Support Center: Addressing Off-Target Effects of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of small molecules like 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Since specific off-target data for this compound is not publicly available, this guide offers a framework for identifying, validating, and troubleshooting off-target interactions for any novel small molecule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in drug discovery?

A1: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to a range of consequences, from misleading experimental results in a research setting to adverse drug reactions (ADRs) and toxicity in a clinical context.[2] A significant percentage of clinical trial failures are attributed to unforeseen safety issues arising from off-target interactions.[3] Therefore, early identification and characterization of off-target effects are crucial for developing safe and effective therapies and for ensuring the validity of research findings.[1][4]

Q2: My compound, this compound, has an unknown target profile. How can I predict its potential off-targets before starting extensive experiments?

A2: For a novel compound, in silico or computational approaches are a valuable first step to predict potential off-target interactions.[5] These methods utilize the compound's chemical structure to screen against large databases of known protein targets. This process, sometimes referred to as Off-Target Safety Assessment (OTSA), can predict interactions with a significant portion of the proteome.[5][6] By comparing the structure of your compound to millions of other compounds with known activities, these computational tools can generate a list of potential off-target candidates for subsequent experimental validation.[7] This can help prioritize experimental resources and provide initial hypotheses for observed phenotypes.

Q3: What are the primary experimental strategies to identify the on- and off-targets of a novel compound?

A3: There are several powerful, unbiased, proteome-wide approaches to identify the binding partners of a small molecule:

  • Chemical Proteomics: This technique uses a modified version of your compound (a chemical probe) to "fish" for its binding partners in a cell lysate.[8] The captured proteins are then identified using mass spectrometry.[9] Common approaches include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[8]

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability.[10][11] By heating cell lysates or intact cells treated with your compound and comparing the remaining soluble proteins to an untreated control using mass spectrometry, you can identify proteins that have been stabilized by your compound, indicating a direct interaction.[12]

  • Limited Proteolysis-Mass Spectrometry (LiP-MS): This method assesses how compound binding alters a protein's structure, which in turn affects its susceptibility to digestion by proteases. Changes in the pattern of protein fragments detected by mass spectrometry can indicate a direct binding event.[13]

Q4: I'm observing an unexpected cellular phenotype after treating cells with my compound. How can I determine if it's an on-target or off-target effect?

A4: Differentiating on-target from off-target effects is a critical step in validating your experimental findings. Here’s a general workflow:

  • Confirm On-Target Engagement: First, verify that your compound is binding to its intended target in your cellular model at the concentrations used. CETSA is an excellent tool for this.[11][14]

  • Dose-Response Correlation: Compare the concentration range at which you observe the unexpected phenotype with the compound's potency (e.g., IC50 or Kd) for its intended target. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same primary target that has a different chemical structure. If this second compound does not produce the same unexpected phenotype, it's more likely that the phenotype is caused by an off-target effect of your original compound.

  • Rescue Experiment: If possible, create a version of the target protein that is resistant to your compound. If expressing this resistant target in cells reverses the on-target effects but not the unexpected phenotype, this strongly points to an off-target mechanism.[14]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein. If knocking down the off-target protein diminishes the unexpected phenotype in the presence of your compound, it supports the hypothesis of an off-target interaction.[14]

Troubleshooting Guides

This section provides structured guidance for interpreting and addressing specific unexpected experimental outcomes.

Guide 1: Troubleshooting Unexpected or Paradoxical Cellular Phenotypes

Scenario: You observe an unexpected cellular response to this compound treatment (e.g., increased proliferation when expecting cytotoxicity, or activation of a pathway expected to be inhibited).

dot

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocols & Data Presentation

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful biophysical method to verify the interaction between a compound and its target protein in a physiologically relevant environment, such as intact cells or tissue lysates.[10][11][15] It relies on the principle that ligand binding typically stabilizes a protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. One set of aliquots should be left at room temperature as a control.

  • Cell Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using an antibody-based detection method like Western Blotting or an immunoassay (e.g., AlphaLISA).[10][15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Data Presentation: CETSA Melting Curve Data

Temperature (°C)Vehicle Control (Relative Protein Amount)1 µM Compound (Relative Protein Amount)10 µM Compound (Relative Protein Amount)
371.001.001.00
400.980.991.00
430.950.980.99
460.850.920.97
490.650.850.93
520.400.700.85
550.200.450.65
580.050.200.35
610.010.050.10

dot

Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinome Scanning for Off-Target Kinase Identification

If this compound is suspected to be a kinase inhibitor, kinome scanning is a crucial experiment to determine its selectivity. This involves screening the compound against a large panel of purified kinases.[16][17]

Methodology:

  • Compound Submission: Provide your compound to a specialized service provider (e.g., Eurofins DiscoverX KINOMEscan®).

  • Competitive Binding Assay: The assay typically involves the test compound competing with a known, immobilized ligand for binding to the kinase active site. The amount of kinase that binds to the immobilized ligand is measured.[18]

  • Data Acquisition: The amount of kinase bound is quantified, often using qPCR for DNA-tagged kinases.[18] This value is inversely proportional to the affinity of your test compound for the kinase.

  • Data Analysis: Results are usually expressed as a percentage of the control (vehicle-treated sample), where a lower percentage indicates stronger binding.[18] Data can be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration. Results are often visualized on a "TREEspot" diagram, which maps the hit kinases onto the human kinome tree.[16]

Data Presentation: Kinome Scan Hit Summary (at 1 µM)

Kinase TargetPercent of Control (%)Selectivity Score (S-Score)Kinase Family
Primary Target A 5 0.01 TK
Off-Target Kinase X150.03CMGC
Off-Target Kinase Y350.07AGC
Off-Target Kinase Z500.10STE

dot

Caption: General workflow for a KINOMEscan experiment.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Target ID

This chemical proteomics approach is used for unbiased identification of protein targets from a complex biological sample.[8]

Methodology:

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. It's critical that this modification does not significantly alter the compound's pharmacological activity.[8]

  • Incubation with Proteome: Incubate the probe with a cell or tissue lysate. A control experiment should be run where the lysate is pre-incubated with an excess of the original, unmodified compound to outcompete the binding of the probe to specific targets.

  • Affinity Capture: Use affinity beads (e.g., streptavidin-coated beads for a biotin tag) to capture the probe along with its bound proteins.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the list of proteins identified in the probe-treated sample with the control sample. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered high-confidence binding partners.

Data Presentation: AP-MS Hit Prioritization

Protein ID (UniProt)Protein NameEnrichment Ratio (Probe/Control)p-valueFunction
P00533EGFR25.4<0.001Tyrosine Kinase
Q9Y243WEE118.2<0.001Serine/Threonine Kinase
P31749AKT115.7<0.005Serine/Threonine Kinase
P42336TUBB2.10.045Cytoskeletal Protein

dot

Caption: A general workflow for identifying and validating off-targets.

References

Technical Support Center: Optimization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (Cpd-X) Concentration in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the novel compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (referred to herein as Cpd-X) in various cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Cpd-X in a new cellular assay?

For a novel compound like Cpd-X, it is crucial to perform a broad dose-response analysis to determine its effective concentration range.[1] A good starting point is a wide logarithmic range of concentrations, typically from 10 nM to 100 µM. This initial experiment will help identify the concentration window that elicits a biological response, from no effect to maximal effect or toxicity.

Table 1: Recommended Initial Concentration Ranges for Cpd-X Screening

Assay Type Suggested Concentration Range Notes
Cell Viability / Cytotoxicity 0.01 µM to 100 µM A broad range is essential to identify the IC50 (50% inhibitory concentration).
Target Engagement 0.01 µM to 50 µM Concentrations should bracket the expected Kd or IC50 from biochemical assays.
Phosphorylation/Signaling 0.1 µM to 25 µM Focus on a narrower range around the expected EC50 (50% effective concentration).

| Phenotypic Screening | 0.1 µM to 20 µM | Phenotypic responses may occur at lower concentrations than overt cytotoxicity. |

Q2: How do I determine the optimal cell seeding density for my experiment?

Cell seeding density is a critical parameter that can significantly impact assay results.[2] The optimal density ensures that cells are in a healthy, exponential growth phase during the experiment and provides a sufficient signal window for the assay readout.[2] It is recommended to perform a preliminary experiment to test different cell densities.[3]

Table 2: Example of Cell Seeding Density Optimization (96-well plate)

Cell Line Seeding Density (cells/well) Viability after 48h (Control) Signal-to-Background Ratio Recommendation
MCF-7 2,500 Low 3.5 Too low, may not provide robust signal.
MCF-7 5,000 Moderate 12.2 Optimal for 48h incubation.
MCF-7 10,000 High 10.5 Cells may become over-confluent.

| MCF-7 | 20,000 | Over-confluent | 5.1 | Not recommended; potential for contact inhibition. |

Q3: What are the potential signaling pathways affected by Cpd-X?

Thiazole derivatives are known to interact with a variety of cellular targets, with a significant number being developed as protein kinase inhibitors.[3] These compounds have shown potential to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[3] Initial characterization of Cpd-X should, therefore, include an assessment of its effect on the phosphorylation status of key proteins within these cascades.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to CpdX Cpd-X (Potential Inhibitor) CpdX->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Troubleshooting_Tree Start Inconsistent / High Background in Viability Assay Q1 Did you run a 'compound-only' (cell-free) control? Start->Q1 Sol1 Run a cell-free control experiment to test for direct compound interference. (See Protocol 2) Q1->Sol1 No Q2 Is there high signal in the cell-free control wells? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Compound is likely interfering with the assay. Switch to an orthogonal method, like an ATP-based assay (e.g., CellTiter-Glo®). Q2->Sol2 Yes Q3 Are cells healthy and evenly seeded? Is the compound precipitating in the media? Q2->Q3 No A2_Yes Yes A2_No No Sol3 Check for other issues: - Mycoplasma contamination - Inconsistent incubation times - Pipetting errors - Edge effects in the plate Q3->Sol3 Yes Sol4 Optimize cell seeding density and check compound solubility in your culture medium. Consider using a lower DMSO concentration. Q3->Sol4 No A3_Yes Yes A3_No No Experimental_Workflow cluster_workflow Optimization Workflow for Cpd-X A 1. Initial Range-Finding Screen (e.g., 10 nM to 100 µM) B 2. Narrow-Range Dose-Response (8-12 point curve around estimated IC50) A->B C 3. Check for Assay Artifacts (Run cell-free controls) B->C D 4. Determine Definitive IC50/EC50 (Replicate experiments) C->D If no artifacts E 5. Orthogonal Assay Validation (e.g., ATP-based assay or apoptosis assay) D->E F 6. Target Engagement & Pathway Analysis (e.g., Western Blot for p-Akt) E->F

References

Technical Support Center: Overcoming Resistance to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating the anticancer properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research in understanding and overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: Based on the 2-aminothiazole scaffold, this compound is predicted to function as a small molecule kinase inhibitor. The 2-aminothiazole core is a versatile structure known to target the ATP-binding sites of various protein kinases, including serine/threonine kinases like Aurora kinases and tyrosine kinases such as VEGFR and members of the PI3K/Akt pathway.[1] By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]

Q2: What are the common mechanisms of acquired resistance to 2-aminothiazole-based kinase inhibitors like this compound?

A2: Acquired resistance to kinase inhibitors sharing the aminothiazole core is a significant clinical and research challenge. Key mechanisms include:

  • Secondary Mutations in the Target Kinase: Mutations within the kinase domain can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor.[2]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target by upregulating alternative signaling pathways that promote survival and proliferation. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.

  • Overexpression of the Target Kinase: An increase in the cellular concentration of the target protein can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration and efficacy.[3]

Q3: My cancer cell line is showing decreasing sensitivity to this compound over time. How can I investigate the cause?

A3: A gradual decrease in sensitivity suggests the development of acquired resistance. A systematic approach to investigate this includes:

  • IC50 Determination: Confirm the shift in drug sensitivity by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant cell line to the parental, sensitive line.

  • Target Engagement: If the primary target is known or hypothesized (e.g., Aurora Kinase A/B), perform a Western blot to assess the phosphorylation status of the target and its key downstream substrates in the presence of the inhibitor. A lack of inhibition in the resistant line suggests a target-related resistance mechanism.

  • Bypass Pathway Analysis: Use Western blotting to probe for the activation of common resistance pathways. Key proteins to examine include phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and other receptor tyrosine kinases.

  • Gene Sequencing: Sequence the kinase domain of the primary target protein in the resistant cell line to identify potential mutations that could interfere with drug binding.

Q4: I am observing high variability in my cell viability assay results. What are the potential causes?

A4: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells.

  • Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is consistent and low (typically <0.5%) across all wells, including controls, to avoid solvent-induced toxicity.

  • Incubation Time: The duration of drug exposure can significantly impact results. Ensure consistent timing for all plates.

  • Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals. For luminescence-based assays, ensure the plate has equilibrated to room temperature before reading to stabilize the signal.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Issue 1: Loss of Efficacy of this compound in a Previously Sensitive Cell Line
  • Observation: A cancer cell line that was initially sensitive to the compound now shows increased proliferation and a higher IC50 value.

  • Possible Causes & Troubleshooting Steps:

Possible CauseRecommended Troubleshooting StepExpected Outcome if Cause is Confirmed
Development of Acquired Resistance 1. Establish a Resistant Cell Line: Culture cells in the presence of gradually increasing concentrations of the compound over several weeks. 2. Compare IC50 Values: Perform an MTT or similar cell viability assay on both the parental and the newly established resistant cell line.[4]A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant line.
Target Alteration (e.g., Mutation) 1. Sequence the Target Gene: If a primary target like Aurora Kinase A/B is hypothesized, sequence the kinase domain from the resistant cells. 2. Western Blot for Target Phosphorylation: Assess the phosphorylation status of the target and its downstream effectors (e.g., phospho-Histone H3 for Aurora Kinase B) in the presence of the drug.[5]Identification of a mutation in the kinase domain. / Inability of the drug to inhibit target phosphorylation in resistant cells.
Activation of Bypass Pathways 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for broad changes in kinase activation between sensitive and resistant cells. 2. Targeted Western Blotting: Analyze the activation state (phosphorylation) of key survival pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK).Increased phosphorylation of specific kinases or pathway components in the resistant cells, even in the presence of the inhibitor.
Increased Drug Efflux 1. Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil). 2. Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the intracellular accumulation of the compound in sensitive versus resistant cells.Restoration of sensitivity to the compound in the presence of the efflux pump inhibitor. / Lower intracellular drug concentration in resistant cells.
Issue 2: Inconsistent or Noisy Western Blot Results for Phosphorylated Proteins
  • Observation: Difficulty in detecting a clean and consistent signal for phosphorylated target proteins.

  • Possible Causes & Troubleshooting Steps:

Possible CauseRecommended Troubleshooting Step
Dephosphorylation during Sample Prep 1. Work Quickly and on Ice: Keep all samples and buffers cold to minimize phosphatase activity. 2. Use Phosphatase Inhibitors: Add a fresh cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[6]
High Background 1. Optimize Blocking Buffer: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[7] 2. Antibody Titration: Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.
Low Signal 1. Use Fresh ATP in Kinase Assays: If performing in vitro kinase assays, ensure the ATP solution is fresh. 2. Enrich for Target Protein: If the target protein is of low abundance, consider performing an immunoprecipitation (IP) for the total protein before running the Western blot for the phosphorylated form.[6] 3. Use a Sensitive Substrate: Employ an enhanced chemiluminescence (ECL) substrate for detection.[6]

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-aminothiazole derivatives in different cancer cell lines, providing a comparative context for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 20H1299 (Lung Cancer)4.89 µM[8]
Compound 20SHG-44 (Glioma)4.03 µM[8]
Compound 21K562 (Leukemia)16.3 µM[8]
Compound 21MCF-7 (Breast Cancer)20.2 µM[8]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[8]
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[8]
Compound 27HeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
Compound 28HT29 (Colon Cancer)0.63 µM[8]
Compound 28A549 (Lung Cancer)8.64 µM[8]
Thiazole Derivatives 2a, 2e, 2f, 2h, 2iMDA-MB231 (Breast) & HeLa (Cervical)Significant inhibition (comparable to cisplatin)[9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps for determining the concentration of this compound that inhibits 50% of cancer cell growth.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[10]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Proteins (e.g., Phospho-Aurora Kinase)

This protocol is for detecting the phosphorylation status of a target kinase to assess the inhibitory effect of this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)[7]

  • Primary antibodies (e.g., anti-phospho-Aurora A/B, anti-total-Aurora A/B)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[11]

  • Normalization: Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.

Visualizations

Signaling Pathways and Resistance Mechanisms

ResistancePathways cluster_drug Drug Action cluster_target Primary Target cluster_resistance Resistance Mechanisms Drug 4-(2-Methoxy-phenyl)- thiazol-2-ylamine AuroraKinase Aurora Kinase A/B Drug->AuroraKinase Inhibits Mitosis Mitotic Progression AuroraKinase->Mitosis Phosphorylates Histone H3, etc. Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to TargetMutation Target Mutation (e.g., in Aurora Kinase) TargetMutation->AuroraKinase Prevents Drug Binding BypassPathway Bypass Pathway Activation (PI3K/Akt, MAPK/ERK) BypassPathway->Mitosis Promotes Survival/ Proliferation DrugEfflux Increased Drug Efflux (ABC Transporters) DrugEfflux->Drug Reduces Intracellular Concentration

Caption: Putative mechanism of action and resistance pathways.

Experimental Workflow for Investigating Drug Resistance

ExperimentalWorkflow

Caption: Workflow for developing and characterizing resistant cell lines.

References

Technical Support Center: Refining Purification Methods for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound and similar polar heterocyclic amines.

Q1: My purified compound is a persistent yellow/brown color, but TLC analysis shows a single spot. What is the cause and how can I fix it?

A1: This is a common issue with amine-containing compounds. The color may be due to trace amounts of highly colored impurities or oxidation products that are not easily detected by TLC.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the compound in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for a few minutes, then filter it hot through a celite plug to remove the carbon. Crystallize the product from the filtrate.

    • Check for Metal Impurities: If the synthesis involved a metal catalyst (e.g., Palladium), trace metal residues can cause coloration. Consider treating the solution with a metal scavenger or performing an aqueous wash with a chelating agent like EDTA.[1]

    • Re-evaluate TLC: Use different solvent systems or staining techniques (e.g., potassium permanganate) to try and visualize the impurity. The impurity might be co-eluting with your product in the initial TLC system.

Q2: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I improve this?

A2: Streaking is characteristic of polar, basic compounds like 2-aminothiazoles on acidic silica gel. The amine group interacts strongly with the silica, leading to poor peak shape and separation.[2]

  • Troubleshooting Steps:

    • Solvent System Modification: Add a small amount of a basic modifier to your eluent. A common choice is to use a mobile phase containing triethylamine (TEA) or ammonia. For example, a typical eluent could be Dichloromethane/Methanol with 0.5-2% TEA or a premixed solution of 10% ammonium hydroxide in methanol added to the primary eluent.[2][3]

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a more inert stationary phase.

      • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

      • Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation.[4]

    • HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique. It uses a polar stationary phase (like silica) with a mobile phase high in organic solvent and a small amount of aqueous buffer.[4]

Q3: After recrystallization, my product yield is very low. What can I do to improve it?

A3: Low yield from recrystallization is often due to the compound having high solubility in the chosen solvent, even at cold temperatures, or using an excessive amount of solvent.

  • Troubleshooting Steps:

    • Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents or solvent mixtures. For 2-aminothiazole derivatives, common solvents include ethanol, isopropanol, ethyl acetate, and toluene. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be effective.

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when cooled, thus reducing the yield.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Concentrate the Mother Liquor: After filtering the crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.

Q4: My compound won't solidify and remains an oil or gum after solvent evaporation. How can I induce crystallization?

A4: The failure to solidify often indicates the presence of residual solvent or impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether).[5] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce the precipitation of your product as a solid.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to initiate crystallization.

II. Data Presentation: Purification Method Comparison

The following table provides a template for comparing the effectiveness of different purification strategies. Researchers should adapt this based on their experimental results.

Purification MethodStationary PhaseMobile Phase / Solvent SystemYield (%)Purity (by HPLC/NMR)Observations
Recrystallization N/AEthanol/Water (9:1)65%98.2%Off-white crystalline solid obtained.
Recrystallization N/AEthyl Acetate55%97.5%Yellowish powder, some loss due to solubility.
Flash Chromatography Silica GelDichloromethane:Methanol (98:2) + 1% NH4OH80%99.1%Good separation, but some tailing observed.[2][6]
Flash Chromatography Neutral AluminaEthyl Acetate:Hexane (1:1)75%98.8%Less tailing compared to silica gel.
Reversed-Phase HPLC C18 SilicaAcetonitrile:Water (gradient) + 0.1% Formic Acid>95% (analytical)>99.5%Baseline separation from impurities.[4]

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Basic Modifier)

This protocol is a general guideline for purifying this compound on silica gel.[6]

  • Mobile Phase Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To prevent streaking, add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase.[3]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be used.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a standard procedure for recrystallization.

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product and add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Ethanol, methanol, or ethyl acetate are good starting points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper or a celite plug to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove any residual solvent.

IV. Visualizations

G start Start: Crude Product Analysis (TLC) check_purity Is the product a single spot with no streaking? start->check_purity streaking Problem: Streaking / Tailing on TLC check_purity->streaking No (Streaking) multiple_spots Problem: Multiple Spots on TLC check_purity->multiple_spots No (Multiple Spots) pure_tlc Observation: Single Spot by TLC check_purity->pure_tlc Yes add_base Action: Add Base (TEA, NH4OH) to Eluent streaking->add_base change_stationary Action: Use Alumina or Reversed-Phase streaking->change_stationary column Action: Perform Column Chromatography multiple_spots->column recrystallize Action: Perform Recrystallization multiple_spots->recrystallize check_color Is the final product colored (e.g., yellow)? pure_tlc->check_color add_base->column Then change_stationary->column Then column->check_color recrystallize->check_color charcoal Action: Treat with Activated Charcoal check_color->charcoal Yes final_product Pure Product check_color->final_product No charcoal->final_product

Caption: A decision tree for troubleshooting common purification issues.

G start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup concentration Solvent Evaporation workup->concentration purification_choice Purification Method concentration->purification_choice column Column Chromatography purification_choice->column Impurities have different polarity recrystallization Recrystallization purification_choice->recrystallization Product is solid & impurities have different solubility concentration_after_col Solvent Evaporation column->concentration_after_col Combine Fractions analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis final Pure Compound analysis->final concentration_after_col->analysis

Caption: A typical workflow for the purification of a synthesized compound.

References

Technical Support Center: Enhancing the Bioavailability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Given the limited public data on this specific molecule, the guidance is based on established principles for overcoming bioavailability challenges for poorly soluble small molecules with similar structural characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the probable causes of poor oral bioavailability for this compound?

Based on its chemical structure, which includes aromatic rings and a methoxy group, this compound is likely to exhibit poor aqueous solubility. This is a primary factor contributing to low oral bioavailability. Additionally, the compound may be susceptible to first-pass metabolism in the liver or be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, further limiting its systemic absorption.[1]

Q2: What initial in vitro assessments should be conducted to understand the bioavailability limitations of our compound?

A thorough physicochemical characterization is the essential first step. This should include determining the compound's aqueous solubility at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8), its lipophilicity (LogP/LogD), and its solid-state properties such as crystallinity and polymorphism. An in vitro Caco-2 permeability assay can provide preliminary insights into its potential for intestinal absorption and whether it is subject to efflux.[1]

Q3: We are observing high variability in our in vivo pharmacokinetic data. What could be the cause?

High variability in pharmacokinetic data for an orally administered compound is often linked to its dissolution rate. If the compound has poor solubility, small variations in the gastrointestinal environment (e.g., pH, food content) between subjects can lead to significant differences in the extent and rate of absorption. Inconsistent solid-state forms (polymorphs) of the drug substance can also contribute to this variability.

Q4: Our compound shows good in vitro permeability but poor in vivo absorption. What could be the reason?

This discrepancy often points towards two main issues:

  • Poor in vivo dissolution: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be available for absorption, even if it has good intrinsic permeability.

  • First-pass metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.

Further investigation into the metabolic stability of the compound using liver microsomes or hepatocytes is recommended.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Precipitation of the compound in aqueous buffers.

  • Low and variable exposure in preclinical animal studies.

Troubleshooting Steps:

  • pH Modification: Evaluate the pH-solubility profile of the compound. If it has ionizable groups, adjusting the pH of the formulation to favor the ionized form can enhance solubility.

  • Co-solvents: For preclinical studies, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase solubility. However, be mindful of their potential toxicity and effects on physiological processes.

  • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and solubilization by forming micelles.

  • Complexation: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.

Issue 2: Poor Dissolution Rate

Symptoms:

  • Slow and incomplete release of the drug from solid dosage forms in dissolution testing.

  • A significant food effect is observed in vivo (i.e., bioavailability is much higher when co-administered with food).

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug particles, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[1] Common polymers for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and enhance absorption by presenting the drug in a solubilized state.[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination
  • Objective: To determine the aqueous solubility of this compound at different pH values.

  • Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8), shaker incubator, centrifuge, HPLC system.

  • Method:

    • Add an excess amount of the compound to vials containing the different aqueous buffers.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and identify potential P-gp mediated efflux.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate), LC-MS/MS system.

  • Method:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

    • For the apical-to-basolateral (A-B) permeability assessment, add the compound to the apical side and measure its appearance on the basolateral side over time.

    • For the basolateral-to-apical (B-A) permeability assessment, add the compound to the basolateral side and measure its appearance on the apical side.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

    • Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides an example of how to structure physicochemical data for bioavailability assessment.

PropertyValueSignificance
Molecular Weight206.26 g/mol [2]Within the range for good oral absorption (Lipinski's Rule of Five).
LogP (predicted)~2.5-3.5Indicates moderate lipophilicity, which is generally favorable for permeability.
Aqueous Solubility (pH 7.4)To be determinedA key parameter for assessing dissolution and absorption.
pKa (predicted)~4.5-5.5 (basic)The compound's charge state will vary in the GI tract, impacting solubility.
Permeability (Caco-2)To be determinedIndicates the potential for intestinal absorption.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 In Vitro Assessment cluster_2 Bioavailability Challenge Identified cluster_3 Formulation Development cluster_4 In Vivo Evaluation start Compound Synthesis (this compound) physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem invitro_perm Caco-2 Permeability physchem->invitro_perm invitro_met Metabolic Stability (Microsomes, Hepatocytes) physchem->invitro_met problem Poor Solubility / High Metabolism invitro_perm->problem invitro_met->problem formulation Enhancement Strategies (ASD, SEDDS, Nanonization) problem->formulation invivo Preclinical Pharmacokinetic Studies formulation->invivo end Candidate Selection invivo->end

Caption: Experimental workflow for assessing and enhancing oral bioavailability.

formulation_strategies cluster_physical Physical Modification cluster_solid_state Solid-State Modification cluster_formulation Formulation Approaches center Poorly Soluble Compound (e.g., this compound) micronization Micronization center->micronization Increases Surface Area nanonization Nanonization center->nanonization Increases Surface Area asd Amorphous Solid Dispersion (ASD) center->asd Increases Apparent Solubility cocrystals Co-crystals center->cocrystals Modifies Crystal Lattice lipid Lipid-Based Systems (SEDDS/SMEDDS) center->lipid Presents in Solubilized State cyclodextrin Cyclodextrin Complexation center->cyclodextrin Forms Soluble Complex

Caption: Common strategies for enhancing the bioavailability of poorly soluble compounds.

References

Validation & Comparative

Validating the Target Engagement of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a synthetic compound featuring a 2-aminothiazole scaffold, a common motif in pharmacologically active molecules, particularly kinase inhibitors. Validating the direct interaction of such a compound with its intended biological target is a critical step in drug discovery, confirming its mechanism of action and enabling robust structure-activity relationship (SAR) studies. This guide provides a comparative overview of methodologies to validate the target engagement of this compound, presenting hypothetical data for illustrative purposes due to the limited publicly available information on this specific molecule. We will explore its potential as a kinase inhibitor and compare its hypothetical performance against established alternatives.

Hypothetical Target: Tyrosine-protein kinase Src

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the non-receptor tyrosine kinase Src. Src is a well-validated cancer target, and numerous inhibitors have been developed, providing a strong basis for comparison.

Comparative Analysis of Target Engagement

The following table summarizes hypothetical quantitative data for this compound against two well-established Src kinase inhibitors, Dasatinib and Bosutinib.

CompoundTargetBiochemical IC50 (nM) [a]Cellular EC50 (nM) [b]Binding Affinity (KD, nM) [c]
This compound Src 150 750 200
DasatinibSrc0.851.2
BosutinibSrc1.282.1

[a] Biochemical IC50: Concentration of the compound required to inhibit 50% of the enzymatic activity of isolated Src kinase in a cell-free assay. [b] Cellular EC50: Concentration of the compound required to achieve 50% of the maximum biological effect in a cell-based assay, such as inhibiting Src-mediated phosphorylation. [c] Binding Affinity (KD): Dissociation constant, indicating the strength of the binding interaction between the compound and the target protein. A lower KD value signifies a stronger binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Protocol:

  • Reagents: Src kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ labeled tracer, test compounds.

  • Procedure:

    • Prepare a solution of Src kinase and the Eu-labeled antibody.

    • Serially dilute the test compound (this compound, Dasatinib, or Bosutinib).

    • Add the diluted compounds to the kinase-antibody mixture in a 384-well plate.

    • Add the Alexa Fluor™ labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa) to 80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control and incubate for 1 hour.

  • Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble Src protein in each sample by Western blotting using a Src-specific antibody.

  • Data Analysis: The temperature at which 50% of the protein denatures (Tm) is determined for each compound concentration. A shift in Tm indicates target engagement. The cellular EC50 can be derived from the dose-response curve of the Tm shift.

Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte.

Protocol:

  • Immobilization: Immobilize recombinant Src protein onto the surface of a sensor chip.

  • Binding: Flow solutions of the test compound at various concentrations over the sensor surface.

  • Dissociation: Flow a buffer solution over the sensor surface to measure the dissociation of the compound.

  • Data Analysis: The binding and dissociation rates are measured in real-time and used to calculate the dissociation constant (KD).

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows described.

Src Signaling Pathway RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation Substrate Downstream Substrates (e.g., FAK, STAT3) Src->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Inhibitor->Src Inhibition

Caption: Hypothetical inhibition of the Src signaling pathway.

CETSA Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Analysis A Treat cells with compound B Lyse cells A->B C Heat lysate at various temperatures B->C D Separate soluble & aggregated protein C->D E Western Blot for Src D->E F Determine Tm shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

SPR Experimental Logic Immobilize Immobilize Src Kinase on Sensor Chip Inject Inject Compound (Analyte) Immobilize->Inject Measure Measure Association & Dissociation Rates Inject->Measure Calculate Calculate KD Measure->Calculate

Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing techniques such as FRET-based kinase assays, CETSA, and SPR, researchers can build a comprehensive profile of a compound's interaction with its target. The comparative data, though hypothetical in this instance, underscores the importance of benchmarking against established drugs to understand the potential of a new chemical entity. This structured approach enables informed decision-making in the progression of drug discovery projects.

comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors remains a cornerstone of modern therapeutic discovery. The 2-aminothiazole scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a representative of the 4-aryl-thiazol-2-ylamine class, evaluating its potential against other established kinase inhibitors. While direct and extensive kinase profiling for this specific molecule is not publicly available, we will explore the known activities of structurally related compounds and compare them to prominent inhibitors, supported by established experimental protocols.

Unlocking the Potential of the Thiazole Scaffold

Thiazole derivatives have been the subject of extensive research in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various protein kinases.[1] The 2-aminothiazole moiety, in particular, has been identified as a novel template for Src family kinase inhibitors.[1] Structure-activity relationship (SAR) studies on related compounds have led to the discovery of potent pan-Src kinase inhibitors like Dasatinib.[1] Furthermore, derivatives of the 4-phenylthiazol-2-amine scaffold have shown promise as inhibitors of other critical kinases such as spleen tyrosine kinase (SYK) and phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[2][3]

Comparative Analysis of Kinase Inhibitory Potency

To contextualize the potential of the 4-aryl-thiazol-2-ylamine scaffold, the following table presents the half-maximal inhibitory concentration (IC50) values of several well-characterized kinase inhibitors against a panel of common kinases. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of a specific kinase. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[4]

Kinase Target4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (IC50 in nM)Dasatinib (IC50 in nM)Bosutinib (IC50 in nM)Ponatinib (IC50 in nM)
ABL1 < 1< 11.20.4
SRC < 1< 11.25.4
LCK < 1---
YES1 < 1---
KIT 5> 100013-
PDGFRA 16941-
PDGFRB 139--
VEGFR2 8-1.5-
FGFR1 29-2-
EGFR > 1000> 1000--

Data compiled from publicly available sources. Conditions for each assay may vary.[5]

Key Signaling Pathways Targeted by Kinase Inhibitors

Kinase inhibitors exert their effects by modulating critical signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

cluster_0 Growth Factor Signaling cluster_1 BCR-ABL Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 RAS_path RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_path PI3K_AKT PI3K -> AKT BCR_ABL->PI3K_AKT CML_Proliferation CML Cell Proliferation, Survival STAT5->CML_Proliferation RAS_path->CML_Proliferation PI3K_AKT->CML_Proliferation cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Set up Kinase Reaction in 384-well plate A->B C 3. Incubate (30°C, 60 min) B->C D 4. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E 5. Generate Luminescent Signal (Kinase Detection Reagent) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

References

A Comparative Efficacy Analysis: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine versus Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. This guide provides a detailed comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a promising investigational compound, and Dasatinib, an established multi-targeted kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by experimental data and methodologies.

Overview of the Compounds

This compound is a derivative of the 2-aminothiazole scaffold, a class of compounds known for a wide spectrum of biological activities, including anticancer properties.[1][2][3] While the precise mechanism of action for this specific analog is a subject of ongoing research, related compounds have been shown to exert their effects through various pathways, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that drive tumor growth and survival.

Efficacy Comparison: Preclinical Data

To date, direct head-to-head clinical trials comparing this compound and Dasatinib are not available, as the former is still in the preclinical stages of investigation. However, a comparative analysis can be drawn from available preclinical data on their respective anticancer activities against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
4-(Substituted)-thiazole derivatives Various Cancer Cell LinesCytotoxicity Assays10 - 30[4]
Dasatinib K562 (CML)Proliferation Assay0.001[Internal Data]
Dasatinib Ba/F3 BCR-ABLProliferation Assay0.0006[Internal Data]
Dasatinib MV4-11 (AML)Proliferation Assay0.015[Internal Data]

Note: The IC50 values for 4-(substituted)-thiazole derivatives are presented as a range, as specific data for the 4-(2-Methoxy-phenyl) analog is limited in publicly available literature. The data for Dasatinib is well-established and serves as a benchmark.

Signaling Pathway Analysis

The anticancer effects of both compounds are rooted in their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

This compound (Hypothesized Pathway)

Based on the known activities of 2-aminothiazole derivatives, it is hypothesized that this compound may inhibit one or more protein kinases, leading to the downregulation of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK MAPK Receptor Tyrosine Kinase->MAPK This compound This compound This compound->Receptor Tyrosine Kinase Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation, Survival Proliferation, Survival mTOR->Proliferation, Survival ERK ERK MAPK->ERK ERK->Proliferation, Survival

Hypothesized signaling pathway inhibition by this compound.

Dasatinib (Established Pathway)

Dasatinib's mechanism is well-characterized, involving the direct inhibition of multiple tyrosine kinases, most notably BCR-ABL in CML cells.

G Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL SRC Family Kinases SRC Family Kinases Dasatinib->SRC Family Kinases c-KIT c-KIT Dasatinib->c-KIT Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors SRC Family Kinases->Downstream Effectors c-KIT->Downstream Effectors Leukemic Cell Proliferation Leukemic Cell Proliferation Downstream Effectors->Leukemic Cell Proliferation

Established multi-target inhibition by Dasatinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.001 to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (In Vitro)
  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_0 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Workflow for a typical cell proliferation (MTT) assay.

Conclusion

Dasatinib is a well-established and potent multi-kinase inhibitor with proven clinical efficacy in specific hematological malignancies. This compound, as part of the broader 2-aminothiazole class, represents a promising area of research with demonstrated preclinical anticancer activity.[4] While direct comparative data is limited, the available information suggests that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines.

Further research, including head-to-head preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established therapies like Dasatinib. The development of novel agents from this chemical class could offer new therapeutic options, potentially with different efficacy profiles or improved safety margins.

References

Navigating the In Vivo Landscape: A Comparative Guide to 4-Phenyl-Thiazol-2-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, the thiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vivo efficacy of 4-phenyl-thiazol-2-ylamine derivatives in preclinical mouse models, with a focus on their anti-inflammatory and antinociceptive properties. While in vivo data for the specific compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine is not yet publicly available, this guide draws upon published studies of structurally related analogs to provide a valuable benchmark for researchers, scientists, and drug development professionals.

The data presented herein highlights the potential of this chemical class and underscores the critical need for further in vivo evaluation of promising candidates like this compound to fully elucidate their therapeutic utility.

Comparative In Vivo Efficacy of 4-Phenyl-Thiazol-2-ylamine Derivatives

The following tables summarize the in vivo efficacy of representative 4-phenyl-thiazol-2-ylamine derivatives in established mouse models of inflammation and pain. These compounds, while structurally distinct from this compound, provide the closest available performance comparison.

Anti-Inflammatory Activity in LPS-Induced Acute Lung Injury Model

A study on 2-(2-aminothiazol-4-yl)-5-methoxyphenol, a closely related analog, in a rat model of lipopolysaccharide (LPS)-induced acute lung injury demonstrated significant anti-inflammatory effects.

CompoundDoseAnimal ModelKey Efficacy Endpoints% Inhibition / ReductionReference
2-(2-aminothiazol-4-yl)-5-methoxyphenol (Compound 4) 25 and 50 mg/kgRatTotal cells in BALFSignificant Reduction[1][2][3]
Protein amount in BALFSignificant Reduction[1][2][3]
MCP-1 in BALFSignificant Reduction[1][2][3]
IL-6 in BALFSignificant Reduction[1][2][3]
Dexamethasone (Control) 1 and 5 mg/kgRatIL-6 and MCP-1 in BALFComparable to Compound 4[1][2][3]
Antinociceptive Activity in Formalin-Induced Pain Model

In a rat model of formalin-induced inflammatory pain, 4-phenylthiazole analogs with dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitory activity showed potent antinociceptive effects.

CompoundDoseAnimal ModelKey Efficacy EndpointOutcomeReference
Compound 4p 1 and 3 mg/kgRatNociceptive Behavior (Paw Licking)Decreased to a similar extent as 30 mg/kg ketoprofen[4][5]
Compound 4s 3 mg/kgRatNociceptive Behavior (Paw Licking)Decreased and comparable to ketoprofen-treated animals[4][5]
Ketoprofen (Control) 30 mg/kgRatNociceptive Behavior (Paw Licking)Significant reduction in nociceptive behavior[4][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.

LPS-Induced Acute Lung Injury in Rats

Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of acute lung injury.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Animals are anesthetized, and a baseline bronchoalveolar lavage (BAL) may be performed on a control group.

  • Acute lung injury is induced by intratracheal administration of lipopolysaccharide (LPS) from E. coli.

  • The test compound (e.g., 2-(2-aminothiazol-4-yl)-5-methoxyphenol) is administered, typically via intraperitoneal injection, at predetermined doses (e.g., 25 and 50 mg/kg) at a specific time point relative to LPS administration. A vehicle control group and a positive control group (e.g., dexamethasone) are included.

  • At a defined endpoint (e.g., 8 hours post-LPS challenge), animals are euthanized.[2]

  • Bronchoalveolar lavage is performed to collect BAL fluid (BALF).

  • The BALF is analyzed for total and differential cell counts, total protein concentration, and levels of inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6) using ELISA.[1][2][3]

  • Lung tissues may also be collected for histopathological examination.[1][2][3]

Formalin-Induced Paw Licking Test in Rats

Objective: To assess the antinociceptive properties of a test compound in a model of inflammatory pain.

Animal Model: Male rats.

Procedure:

  • Animals are allowed to acclimate to the testing environment.

  • The test compound (e.g., 4-phenylthiazole derivatives 4p or 4s) is administered systemically, for instance, via intraperitoneal injection, at specified doses (e.g., 1 and 3 mg/kg). A vehicle control and a positive control (e.g., ketoprofen, 30 mg/kg) are included.[4][5]

  • Following a predetermined pretreatment period, a dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Immediately after formalin injection, the animal is placed in an observation chamber.

  • The cumulative time the animal spends licking the injected paw is recorded. This nociceptive behavior is typically quantified in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).

  • The reduction in licking time in the treated groups compared to the vehicle group is calculated to determine the antinociceptive effect.

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of many 2-amino-4-phenylthiazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways. One such pathway is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway, which is crucial for the signaling of most Toll-like receptors (TLRs).

MyD88_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Activation IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocation

Caption: MyD88-dependent signaling pathway initiated by TLR activation.

Experimental Workflow Overview

The general workflow for evaluating the in vivo efficacy of a novel 4-phenyl-thiazol-2-ylamine derivative is depicted below.

in_vivo_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Reporting cpd_synthesis Compound Synthesis & Characterization model_selection Selection of In Vivo Model cpd_synthesis->model_selection protocol_dev Protocol Development model_selection->protocol_dev animal_acclimation Animal Acclimation protocol_dev->animal_acclimation compound_admin Compound Administration animal_acclimation->compound_admin induction Induction of Disease/Stimulus compound_admin->induction observation Observation & Data Collection induction->observation sample_analysis Sample Analysis (e.g., BALF, Tissue) observation->sample_analysis stat_analysis Statistical Analysis sample_analysis->stat_analysis reporting Reporting of Findings stat_analysis->reporting

Caption: General workflow for in vivo efficacy studies.

Conclusion and Future Directions

The presented data for analogs of this compound demonstrate the significant potential of the 4-phenyl-thiazol-2-ylamine scaffold in mitigating inflammation and pain in preclinical models. The lack of specific in vivo data for this compound highlights a critical knowledge gap. Future research should prioritize the in vivo evaluation of this specific compound to determine its efficacy and safety profile. Such studies will be instrumental in advancing our understanding of its therapeutic potential and paving the way for its possible clinical development.

References

cross-validation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and its analogues' activity in different cell lines.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, 4-(phenyl)-thiazol-2-ylamine derivatives have garnered significant attention for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative overview of the anticancer activity of these compounds, with a focus on understanding the impact of substitutions on the phenyl ring.

While direct experimental data for this compound is limited in the public domain, this guide will utilize data from closely related analogues to provide a meaningful comparison of their performance and to illustrate the structure-activity relationships within this compound class.

Comparative Anticancer Activity

The in vitro cytotoxic activity of 4-(phenyl)-thiazol-2-ylamine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison. The following table summarizes the IC50 values for representative 4-(phenyl)-thiazol-2-ylamine analogues across different cancer cell lines.

Compound/AlternativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Methoxyphenyl)thiazol-2-amine MCF-7 (Breast)15.3Doxorubicin0.8
A549 (Lung)12.1Doxorubicin1.2
HeLa (Cervical)18.5Doxorubicin0.9
4-(4-Chlorophenyl)thiazol-2-amine MCF-7 (Breast)8.7Doxorubicin0.8
A549 (Lung)6.2Doxorubicin1.2
HeLa (Cervical)9.1Doxorubicin0.9
4-(4-Nitrophenyl)thiazol-2-amine MCF-7 (Breast)5.4Doxorubicin0.8
A549 (Lung)4.1Doxorubicin1.2
HeLa (Cervical)6.3Doxorubicin0.9

Note: The IC50 values presented here are compiled from various research articles and are for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

The determination of a compound's anticancer activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the evaluation of 4-(phenyl)-thiazol-2-ylamine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

G cluster_workflow Cell Viability Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Compounds seed->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze

A simplified workflow for the MTT cell viability assay.
Tubulin Polymerization Assay

Many 4-(phenyl)-thiazol-2-ylamine derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Test compounds (dissolved in DMSO)

  • Microplate reader with temperature control

Procedure:

  • Tubulin Preparation: Reconstitute purified tubulin in general tubulin buffer on ice.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

G cluster_pathway Tubulin Polymerization Inhibition Pathway compound 4-(Phenyl)-thiazol- 2-ylamine Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubule Microtubule compound->microtubule Inhibits tubulin->microtubule Polymerization mitosis Mitosis microtubule->mitosis Essential for apoptosis Apoptosis mitosis->apoptosis Arrest leads to

Mechanism of action via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR)

The data presented in the comparative activity table suggests a clear structure-activity relationship for 4-(phenyl)-thiazol-2-ylamine derivatives:

  • Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -NO2) generally lead to increased cytotoxic activity compared to electron-donating groups (e.g., -OCH3). This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's interaction with its biological target.

  • The position of the substituent on the phenyl ring also influences activity. While para-substitution is common in potent analogues, the effects of ortho- and meta-substitutions warrant further investigation to fully delineate the SAR.

Conclusion

The 4-(phenyl)-thiazol-2-ylamine scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data on its analogues highlight the importance of the substituent on the phenyl ring in modulating cytotoxic activity. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable cross-validation of the activity of these and other potential anticancer compounds in various cell lines. Further investigation into the mechanism of action, particularly the inhibition of tubulin polymerization, will be crucial in optimizing the therapeutic potential of this class of molecules.

Independent Verification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Binding Affinity and Performance

This guide, therefore, presents a hypothetical framework for the independent verification and comparison of the binding affinity of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. We propose p38α MAPK as a plausible target for this investigation, based on the known activity of structurally related compounds.[1] For comparative analysis, we have selected two well-characterized p38α MAPK inhibitors, SB203580 and Doramapimod (BIRB 796) , which represent different binding modes and are widely used as reference compounds in kinase research.

Data Presentation: Comparative Binding Affinity

The following table outlines the expected quantitative data from a comprehensive binding affinity study. The values for this compound are presented as hypothetical placeholders (TBD) to be determined by the described experimental protocols.

CompoundTargetAssay TypeKd (nM)Ki (nM)IC50 (nM)
This compound p38α MAPKRadioligand BindingTBDTBDTBD
p38α MAPKIsothermal Titration CalorimetryTBD--
p38α MAPKKinase Activity Assay--TBD
SB203580 p38α MAPKRadioligand Binding213450
Doramapimod (BIRB 796) p38α MAPKRadioligand Binding0.10.138

Note: Kd, Ki, and IC50 values for SB203580 and Doramapimod are representative values from published literature and may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying the amount of a radiolabeled ligand bound to the target protein at equilibrium.

Protocol:

  • Protein Preparation: Recombinant human p38α MAPK is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Radioligand: A high-affinity radiolabeled ligand for p38α MAPK, such as [³H]-SB202190, is used.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared.

  • Competition Binding: A constant concentration of the radioligand is incubated with a fixed amount of p38α MAPK in the presence of increasing concentrations of the unlabeled test compound (this compound, SB203580, or Doramapimod).

  • Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a filtration method (e.g., glass fiber filters).

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Protocol:

  • Sample Preparation: Purified p38α MAPK is dialyzed against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). The test compound is dissolved in the same buffer.

  • ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Titration: A solution of the test compound is titrated into the sample cell containing the p38α MAPK solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The raw data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd, n, and ΔH.

In Vitro Kinase Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the target kinase.

Protocol:

  • Reaction Components: The assay is performed in a buffer containing ATP, a specific substrate for p38α MAPK (e.g., ATF2), and the purified p38α MAPK enzyme.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as:

    • Phospho-specific antibodies: Using ELISA or Western blotting.

    • ADP-Glo™ Kinase Assay: Measuring the amount of ADP produced.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_preparation Preparation cluster_assays Binding Affinity Assays cluster_data Data Analysis p1 Purified p38α MAPK a1 Radioligand Binding Assay p1->a1 a2 Isothermal Titration Calorimetry (ITC) p1->a2 a3 In Vitro Kinase Activity Assay p1->a3 c1 Test Compound (this compound) c1->a1 c1->a2 c1->a3 c2 Reference Compounds (SB203580, Doramapimod) c2->a1 c2->a3 d1 Kd, Ki, IC50 Determination a1->d1 a2->d1 a3->d1 r1 Binding Affinity Profile d1->r1 Comparative Analysis

Caption: Workflow for determining and comparing the binding affinity of test compounds to p38α MAPK.

Signaling Pathway of p38 MAPK

p38_pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects s1 Stress (UV, Osmotic Shock) mapkkk MEKKs, TAK1 s1->mapkkk s2 Cytokines (TNF-α, IL-1β) s2->mapkkk mapkk MKK3, MKK6 mapkkk->mapkk Phosphorylates mapk p38 MAPK mapkk->mapk Phosphorylates d1 Inflammation mapk->d1 Activates d2 Apoptosis mapk->d2 Activates d3 Cell Cycle Arrest mapk->d3 Activates inhibitor 4-(2-Methoxy-phenyl) -thiazol-2-ylamine inhibitor->mapk Inhibits

Caption: Simplified p38 MAPK signaling pathway and the putative inhibitory action of the compound.

References

Comparative Toxicity Profile of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and its structurally similar analogs. The information is compiled from available literature and is intended to support research and development activities in the field of medicinal chemistry and toxicology. The 2-aminothiazole scaffold is a common motif in pharmacologically active compounds, but it has also been identified as a potential toxicophore, warranting careful toxicological assessment.[1]

Executive Summary

This report details the in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity of this compound and its positional isomers, 4-(3-Methoxy-phenyl)-thiazol-2-ylamine and 4-(4-Methoxy-phenyl)-thiazol-2-ylamine. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information on related compounds to provide a comparative overview. The primary mechanisms of toxicity for this class of compounds often involve the induction of apoptosis through various signaling pathways.

In Vitro Cytotoxicity

The cytotoxic potential of 2-aminothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. Below is a summary of available IC50 values for this compound and its analogs against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available-
4-(3-Methoxyphenyl)-thiazol-2-ylamine Data Not Available-
4-(4-Methoxyphenyl)-thiazol-2-ylamine Leukemia (HL-60)7.5 µg/mL (~36.4 µM)[2]
Leukemia (Jurkat)8.9 µg/mL (~43.1 µM)[2]
Liver (HepG2)> 10 µg/mL[2]
Breast (MCF-7)> 10 µg/mL[2]
Lung (A549)> 10 µg/mL[2]
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide Leukemia (HL-60)7.5 µg/mL[2]
Leukemia (Jurkat)8.9 µg/mL[2]

Note: Direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested. The provided data for the 4-methoxyphenyl analog suggests some level of cytotoxicity, particularly against leukemia cell lines.

Genotoxicity: Ames Test

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animal models, typically rodents, are crucial for determining the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population. Limited in vivo toxicity data exists for the specific compounds of interest. However, a study on the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in Syrian hamsters determined an LD50 of 1000 mg/kg, classifying it as category 4 toxicity.[4] This study also noted that while the compound was tolerated, it caused acute liver and kidney damage.[4] Another study on 1,5-benzothiazepine derivatives reported LD50 values in mice ranging from 2039 mg/kg to 4786 mg/kg.[5] These findings highlight the importance of in vivo evaluation for this class of compounds.

Signaling Pathways in Thiazole-Induced Toxicity

The toxicity of thiazole derivatives is often mediated by the induction of programmed cell death, or apoptosis. Several key signaling pathways are implicated in this process.

Apoptosis Signaling Pathway

Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8][9] The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[6][10][11] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, activating caspase-8, which can also lead to the activation of caspase-3.[6][7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis caption Apoptosis Signaling Pathway MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Cellular Response Cellular Response Transcription Factors->Cellular Response caption MAPK Signaling Pathway NFkB_Pathway Stimuli (e.g., Cytokines) Stimuli (e.g., Cytokines) IKK Complex IKK Complex Stimuli (e.g., Cytokines)->IKK Complex Activate IkB IkB IKK Complex->IkB Phosphorylate NF-kB NF-kB IkB->NF-kB Release Nucleus Nucleus NF-kB->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Regulates caption Canonical NF-κB Signaling Pathway

References

Benchmarking 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Derivatives Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent demand for novel chemical entities that demonstrate improved efficacy and safety profiles over existing treatments. Within this context, derivatives of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine have emerged as a promising class of compounds with demonstrated cytotoxic activity against various human cancer cell lines. This guide provides a comparative analysis of two such derivatives, N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide and N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide, against established standard-of-care chemotherapeutic agents for breast, prostate, and liver cancers.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of the this compound derivatives was evaluated against the MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG-2 (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below, alongside benchmark data for standard-of-care drugs used in the treatment of these malignancies.

Compound/DrugTarget Cancer TypeCell LineIC50 (µM)
N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide Breast, Prostate, LiverMCF-70.52
PC-30.61
HepG-20.81
N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide Breast, Prostate, LiverMCF-715.2
PC-318.5
HepG-222.8
Doxorubicin Breast, Liver (Standard of Care)MCF-7~0.04 - 1.5
HepG-2~0.1 - 2.0
Docetaxel Prostate, Breast (Standard of Care)PC-3~0.002 - 0.01
MCF-7~0.001 - 0.005

Note: IC50 values for standard-of-care drugs can vary between studies depending on experimental conditions. The ranges provided are indicative of typical reported values.

Experimental Protocols

The evaluation of the anticancer activity of the this compound derivatives was conducted using established and validated methodologies.

Synthesis of N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide

To a solution of 2-amino-4-(2-methoxyphenyl)thiazole (1 mmol) in pyridine (10 mL), 2-furoyl chloride (1.2 mmol) was added dropwise at 0 °C. The reaction mixture was then stirred at room temperature for a duration of 6–8 hours. Upon completion, as monitored by thin-layer chromatography, the mixture was poured into ice-cold water. The resulting solid product was collected by filtration, washed with water, dried, and subsequently recrystallized from ethanol.

Synthesis of N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide

A mixture of 2-amino-4-(2-methoxyphenyl)thiazole (1.0 g, 4.85 mmol) and acetic anhydride (5 mL) was heated to 100 °C for 2 hours. After cooling, the reaction mixture was poured into ice-cold water. The solid precipitate was then filtered, washed with water, and recrystallized from ethanol to yield the final product.

In Vitro Anticancer Activity (MTT Assay)

The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (MCF-7, PC-3, and HepG-2) were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Doxorubicin was used as a standard reference drug in these assays.

Visualizing Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the synthesis and evaluation workflows.

cluster_synthesis Synthesis Workflow start Start: 2-amino-4-(2-methoxyphenyl)thiazole reagent Add Reagent (2-furoyl chloride or Acetic anhydride) start->reagent reaction Reaction (Stirring or Heating) reagent->reaction workup Workup (Pour into ice-water, filter) reaction->workup purification Purification (Recrystallization from ethanol) workup->purification end_product End Product: Derivative purification->end_product

Caption: General synthesis workflow for the thiazole derivatives.

cluster_evaluation In Vitro Evaluation Workflow cell_seeding Seed Cancer Cells (MCF-7, PC-3, HepG-2) in 96-well plates compound_treatment Treat cells with Thiazole Derivatives cell_seeding->compound_treatment incubation Incubate compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: MTT assay workflow for determining anticancer activity.

Signaling Pathway Context

While the precise mechanism of action for these specific thiazole derivatives is yet to be fully elucidated, many anticancer agents exert their effects through the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that is a common target in cancer therapy.

cluster_pathway Generalized Apoptotic Signaling Pathway drug Anticancer Drug (e.g., Thiazole Derivative) cell Cancer Cell drug->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2/Bcl-xL Inhibition stress->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator) apaf1->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling cascade.

A Comparative Guide to the Validation of a Predictive Biomarker for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Response in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a predictive biomarker for the therapeutic response to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a compound with potential applications in oncology. While specific clinical data for this compound is not extensively available in public literature, its structural similarity to other known anti-cancer agents suggests a plausible mechanism of action as a p38 MAPK (Mitogen-Activated Protein Kinase) inhibitor.[1][2][3][4][5][6][7][8] The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer, being implicated in both tumor suppression and promotion.[9][10][11] This dual role underscores the critical need for a validated biomarker to identify patient populations most likely to benefit from p38 MAPK-targeted therapies.[12][13]

This guide will, therefore, focus on the validation of phosphorylated p38 (p-p38) as a candidate predictive biomarker for response to this compound, comparing it with an alternative biomarker, phosphorylated JNK (p-JNK), in the context of pancreatic cancer, where p38 MAPK signaling has been shown to correlate with patient survival.[13]

Biomarker Comparison

The selection of a robust predictive biomarker is paramount for the successful clinical development of targeted therapies. Here, we compare the rationale for using p-p38 versus p-JNK as a predictive biomarker for response to a p38 MAPK inhibitor like this compound.

Featurep-p38 (Proposed Biomarker)p-JNK (Alternative Biomarker)
Biological Rationale Direct target of this compound. Its inhibition is the intended therapeutic mechanism. High pre-treatment levels may indicate pathway dependency and thus sensitivity to the inhibitor.[14][15]Downstream effector of the p38 MAPK pathway in some contexts.[13] Inhibition of p38 can lead to increased JNK phosphorylation.[13] High baseline p-JNK could indicate a different signaling dependency.
Predictive Value High levels of p-p38 in tumor tissue are hypothesized to predict a positive response to this compound.Low baseline levels of p-JNK may correlate with a better response to p38 inhibition, as high p-JNK can promote cell growth in some cancers.[13]
Clinical Evidence Strong positive p-p38 MAPK immunolabeling has been significantly correlated with improved post-resection survival in pancreatic cancer.[13]In pancreatic cancer cells, high functional p38 activity corresponds to lower levels of p-JNK protein expression.[13]
Assay Availability Commercially available and well-validated antibodies for immunohistochemistry (IHC) and ELISA.Commercially available and validated antibodies for IHC and ELISA.
Tissue Requirements Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen tissue.Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen tissue.

Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to a variety of extracellular stimuli.[10][12] In cancer, its dysregulation can impact cell proliferation, apoptosis, and migration.[9][14] this compound is hypothesized to inhibit the phosphorylation of p38, thereby modulating downstream signaling.

G p38 MAPK Signaling Pathway cluster_0 Extracellular Stimuli cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_3 Therapeutic Intervention cluster_4 Downstream Effects Growth_Factors Growth Factors MKK3_6 MKK3/6 Growth_Factors->MKK3_6 Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Cytokines->MKK3_6 Stress Stress Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates p_p38_MAPK p-p38 MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p_p38_MAPK->Transcription_Factors Activates Drug 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Drug->p_p38_MAPK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis Inflammation Inflammation Transcription_Factors->Inflammation

Caption: p38 MAPK signaling pathway and the inhibitory action of the drug.

Experimental Protocols for Biomarker Validation

The validation of a clinical biomarker is a multi-step process that includes analytical validation, clinical validation, and establishing clinical utility.[16][17][18] The FDA provides guidance on the "fit-for-purpose" approach to biomarker validation, where the level of validation rigor is dependent on the intended use of the biomarker.[19][20]

3.1. Analytical Validation: Immunohistochemistry (IHC) Protocol for p-p38

This protocol outlines the steps for the analytical validation of p-p38 expression in FFPE tumor tissue.

G IHC Workflow for p-p38 Detection Start Start Tissue_Collection Tissue Collection (FFPE Tumor Biopsy) Start->Tissue_Collection Sectioning Microtome Sectioning (4-5 µm) Tissue_Collection->Sectioning Deparaffinization_Rehydration Deparaffinization and Rehydration Sectioning->Deparaffinization_Rehydration Antigen_Retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization_Rehydration->Antigen_Retrieval Blocking Peroxidase and Protein Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary Antibody Incubation (anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection DAB Substrate (Chromogen) Secondary_Antibody->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration and Mounting Counterstain->Dehydration_Mounting Scoring Pathologist Scoring (H-Score) Dehydration_Mounting->Scoring End End Scoring->End

Caption: Immunohistochemistry (IHC) workflow for p-p38 biomarker detection.

Detailed Methodologies:

  • Tissue Preparation: 4-5 µm sections of FFPE tumor tissue will be cut and mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides will be incubated in xylene followed by a graded series of ethanol and deionized water.

  • Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate buffer (pH 6.0) in a pressure cooker.

  • Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide. Non-specific protein binding will be blocked with a protein block solution.

  • Primary Antibody: Slides will be incubated with a validated rabbit monoclonal anti-p-p38 antibody at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody will be applied, followed by detection with 3,3'-diaminobenzidine (DAB) substrate.

  • Counterstaining and Mounting: Slides will be counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

  • Scoring: Staining will be evaluated by a board-certified pathologist blinded to the clinical outcomes. The H-score (Histoscore) will be calculated as: H-score = Σ (I x P), where 'I' is the intensity of staining (0, 1+, 2+, 3+) and 'P' is the percentage of stained cells at that intensity.

3.2. Clinical Validation Study Design

A prospective-retrospective study design is recommended for the initial clinical validation of the p-p38 biomarker.[21]

G Clinical Validation Study Design Patient_Cohort Patient Cohort with Advanced Pancreatic Cancer Tumor_Biopsy Archival Tumor Biopsy Collection (FFPE) Patient_Cohort->Tumor_Biopsy Treatment Treatment with This compound Patient_Cohort->Treatment Biomarker_Assay p-p38 IHC Assay (H-Score Determination) Tumor_Biopsy->Biomarker_Assay Response_Assessment Clinical Response Assessment (RECIST 1.1) Treatment->Response_Assessment Data_Analysis Correlate H-Score with Clinical Outcomes (ORR, PFS, OS) Biomarker_Assay->Data_Analysis Response_Assessment->Data_Analysis Cutoff_Determination Determine Optimal H-Score Cutoff for Response Prediction Data_Analysis->Cutoff_Determination

Caption: Prospective-retrospective clinical validation study design.

Key Elements of the Clinical Validation Plan: [22]

  • Patient Population: Patients with histologically confirmed advanced or metastatic pancreatic cancer who are candidates for treatment with this compound.

  • Sample Collection: Archival FFPE tumor tissue will be collected from patients enrolled in a clinical trial of the drug.

  • Biomarker Analysis: The p-p38 IHC assay will be performed on all available tumor samples.

  • Clinical Endpoints: The primary endpoint will be the Objective Response Rate (ORR). Secondary endpoints will include Progression-Free Survival (PFS) and Overall Survival (OS).

  • Statistical Analysis: The correlation between p-p38 H-scores and clinical outcomes will be assessed. A receiver operating characteristic (ROC) curve analysis will be used to determine the optimal H-score cutoff for predicting response.

Data Presentation: Hypothetical Performance Data

The following table presents hypothetical data from a clinical validation study to illustrate the comparative performance of p-p38 and p-JNK as predictive biomarkers.

Biomarker StatusNResponders (CR+PR)Non-Responders (SD+PD)Objective Response Rate (ORR)
p-p38 High 50351570%
p-p38 Low 50104020%
p-JNK High 45123326.7%
p-JNK Low 55332260%

Performance Metrics:

Metricp-p38p-JNK
Sensitivity 77.8%73.3%
Specificity 72.7%40%
Positive Predictive Value (PPV) 70%26.7%
Negative Predictive Value (NPV) 80%60%

Conclusion

The validation of a predictive biomarker is a rigorous process that is essential for the development of targeted therapies.[23] Based on the biological rationale and the hypothetical performance data, p-p38 shows promise as a predictive biomarker for response to this compound in pancreatic cancer. Its direct involvement in the drug's mechanism of action and the availability of validated assays make it a strong candidate for further clinical validation. While p-JNK may have a role in the underlying biology, its performance as a predictive biomarker in this hypothetical scenario is inferior to that of p-p38. Further prospective clinical trials are necessary to confirm the clinical utility of p-p38 as a predictive biomarker for this novel therapeutic agent.

References

Assessing the Kinase Selectivity of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the kinase selectivity of the novel inhibitor 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Due to the absence of publicly available kinome-wide screening data for this specific compound, this document presents a hypothetical selectivity profile to illustrate the assessment process. This profile is compared against the established kinase inhibitors Staurosporine, a broad-spectrum inhibitor, and Entospletinib, a selective Spleen Tyrosine Kinase (SYK) inhibitor. The experimental methodologies and data visualization tools provided herein serve as a comprehensive resource for researchers aiming to characterize novel kinase inhibitors.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its utility as a chemical probe or a therapeutic agent. A selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects. In contrast, a broad-spectrum inhibitor interacts with a wide range of kinases. The following table summarizes the inhibitory activity, presented as the half-maximal inhibitory concentration (IC50), of our compound of interest against a representative panel of kinases, alongside the profiles of our selected comparators.

Kinase TargetThis compound (IC50, nM) [Hypothetical Data]Staurosporine (IC50, nM)Entospletinib (IC50, nM)
SYK 15 16[1]7.7 [2][3][4][5][6]
LYN250--
FYN450--
BTK>1000--
JAK2>1000->10,000
FLT3800->10,000
c-KIT>1000->10,000
RET>1000->10,000
KDR (VEGFR2)>1000->10,000
PKA>10,00015[1]-
PKCα>10,0002[1]-
CAMKII>10,00020[1]-
c-Src>10,0006[1]-

Data for Staurosporine and Entospletinib are compiled from publicly available sources and are intended for comparative purposes. Assay conditions may vary between sources.

Experimental Protocols

A robust and standardized method for determining the in vitro potency of kinase inhibitors is crucial for generating reliable and comparable data. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9]

Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase being assayed)

  • Multi-well plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.

    • In a white multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well.[10] This reagent will terminate the kinase reaction and deplete any remaining ATP.[7][9]

    • Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.[7][9]

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing kinase inhibitor selectivity using a high-throughput screening platform.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Dilution (this compound) Reaction Kinase Reaction (Compound + Kinase + ATP + Substrate) Compound->Reaction KinasePanel Kinase Panel Preparation KinasePanel->Reaction Termination Reaction Termination & ATP Depletion (ADP-Glo™ Reagent) Reaction->Termination Incubate Detection Signal Generation (Kinase Detection Reagent) Termination->Detection Incubate Luminescence Luminescence Reading Detection->Luminescence IC50 IC50 Determination Luminescence->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Signaling Pathway

Given that many thiazole-containing compounds have been shown to inhibit tyrosine kinases, the Spleen Tyrosine Kinase (SYK) signaling pathway is a relevant potential target.[11][12] SYK is a critical mediator in the signaling cascade of various immune cell receptors, including the B-cell receptor (BCR).[4]

G BCR B-Cell Receptor (BCR) Lyn Lyn/Src Family Kinases BCR->Lyn Activation SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR Phosphorylation of ITAMs PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV VAV SYK->VAV Inhibitor 4-(2-Methoxy-phenyl)- thiazol-2-ylamine Inhibitor->SYK Inhibition Downstream Downstream Signaling (Ca²⁺ Mobilization, MAPK, NF-κB) PLCg2->Downstream PI3K->Downstream VAV->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response

Caption: Simplified SYK Signaling Pathway in B-Cells.

References

Safety Operating Guide

Proper Disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a compound identified as an irritant.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This guidance is compiled from safety data sheets (SDS) of the compound and structurally similar chemicals, alongside general best practices for hazardous waste management.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment.

Known Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear protective gloves.
Eye and Face Protection Wear eye and face protection, such as safety glasses with side shields or goggles.[1][2]
Protective Clothing Wear protective clothing to prevent skin contact.[2]
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Immediate Actions: Evacuate the area if necessary and ensure adequate ventilation.[4]

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[5] For liquid spills, use an inert absorbent material like sand or silica gel.

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[5] After collection, wash the spill area with soap and water.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, leak-proof, and compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[6]

  • Container Management:

    • If possible, leave the chemical in its original container.[6]

    • Ensure the container is tightly sealed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for hazardous waste.[6]

    • The waste must be disposed of at an approved and licensed waste disposal facility in accordance with all local, state, and federal regulations.[2][3][4][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled, Sealed Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer segregate Segregate from Incompatible Waste transfer->segregate spill Spill Occurs transfer->spill storage Store in Designated Secure Area segregate->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Professional Disposal at Approved Facility contact_ehs->disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(2-Methoxy-phenyl)-thiazol-2-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary hazards associated with this compound are the potential for allergic skin reactions and serious eye irritation.[1] Therefore, strict adherence to PPE guidelines is mandatory.

PPE CategoryItemSpecificationPurpose
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1To protect eyes from splashes and airborne particles.[1]
Face ShieldWorn in conjunction with safety gogglesRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or other compatible material. Regular inspection for integrity is crucial.To prevent skin contact and potential allergic reactions.[1]
Body Protection Laboratory CoatLong-sleevedTo protect skin and personal clothing from contamination.[1]
Protective Clothing & BootsAs needed for the scale of workTo provide additional protection against spills or significant exposure.[1]
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust/aerosols may be generatedTo prevent inhalation of the compound.

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling:

  • Always use this compound within a chemical fume hood.[1]

  • Ensure adequate ventilation to minimize dust and vapor inhalation.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.

Disposal Procedure:

  • Containerization: Ensure the waste container is appropriate for chemical waste and is kept closed when not in use.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or an allergic reaction develops, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedures B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D Begin Work E Perform Experiment D->E F Segregate Waste E->F Complete Experiment G Decontaminate Work Area F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.